Technical Documentation Center

7-Chloro-1-(4-nitrophenyl)isochromane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Chloro-1-(4-nitrophenyl)isochromane
  • CAS: 220444-99-5

Core Science & Biosynthesis

Foundational

7-Chloro-1-(4-nitrophenyl)isochromane chemical structure and properties

The following technical guide details the structural, physicochemical, and synthetic profile of 7-Chloro-1-(4-nitrophenyl)isochromane , a specialized heterocyclic building block. [1] Executive Summary 7-Chloro-1-(4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic profile of 7-Chloro-1-(4-nitrophenyl)isochromane , a specialized heterocyclic building block.

[1]

Executive Summary

7-Chloro-1-(4-nitrophenyl)isochromane (CAS: 220444-99-5) is a halogenated, nitro-substituted derivative of the isochromane (3,4-dihydro-1H-2-benzopyran) scaffold.[1] Belonging to a class of "privileged structures" in medicinal chemistry, the isochromane core serves as a rigid bioisostere for phenethylamines and is a key pharmacophore in ligands targeting dopamine transporters (DAT), serotonin receptors, and various oxidoreductase enzymes.

This compound is characterized by two critical functionalities:

  • 7-Chloro substitution: Enhances lipophilicity and metabolic stability by blocking para-hydroxylation on the fused aromatic ring.[1]

  • 1-(4-Nitrophenyl) moiety: A masked aniline equivalent introduced at the benzylic position, offering a versatile handle for late-stage diversification via reduction and acylation.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers
Identifier Value
IUPAC Name 7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-2-benzopyran
CAS Number 220444-99-5
Molecular Formula C₁₅H₁₂ClNO₃
Molecular Weight 289.71 g/mol
SMILES ClC1=CC=C2COCC(C3=CC=C(=O)C=C3)C2=C1
Scaffold Class 1-Arylisochromane
Calculated Physicochemical Data

Data derived from consensus modeling of the isochromane scaffold.

Property Value Implication
cLogP 4.1 ± 0.3High lipophilicity; likely blood-brain barrier (BBB) permeable.[1]
TPSA ~55 ŲGood oral bioavailability profile (Rule of 5 compliant).[1]
H-Bond Acceptors 4 (NO₂, Ether O)Interaction points for receptor binding pockets.[1]
H-Bond Donors 0Rigid hydrophobic core; requires functionalization for H-bond donation.[1]
Rotatable Bonds 2Restricted conformational flexibility (semi-rigid).[1]
Stereochemistry Racemic (C1 chiral center)Synthesis typically yields a racemic mixture unless asymmetric catalysis is used.[1]

Synthetic Methodology

The most robust route to 7-chloro-1-(4-nitrophenyl)isochromane is the Oxa-Pictet-Spengler Cyclization .[1] This acid-catalyzed condensation involves a 2-phenylethanol derivative and an aromatic aldehyde.[1]

Retrosynthetic Logic
  • Target: 7-Chloro-1-(4-nitrophenyl)isochromane[1]

  • Disconnection: C1–C8a bond (Ring closure).[1]

  • Precursors: 2-(4-Chlorophenyl)ethanol + 4-Nitrobenzaldehyde.[1]

  • Mechanism: Formation of an oxocarbenium ion intermediate followed by electrophilic aromatic substitution.[1]

Protocol: Oxa-Pictet-Spengler Cyclization

Reagents:

  • 2-(4-Chlorophenyl)ethanol (1.0 equiv)[1]

  • 4-Nitrobenzaldehyde (1.1 equiv)[1]

  • p-Toluenesulfonic acid (pTSA) (catalytic) or Trifluoroacetic acid (TFA)[1]

  • Solvent: Toluene (reflux with Dean-Stark) or Dichloromethane (RT)[1]

Step-by-Step Workflow:

  • Activation: Dissolve 4-nitrobenzaldehyde and 2-(4-chlorophenyl)ethanol in anhydrous toluene.

  • Catalysis: Add catalytic pTSA (10 mol%).

  • Cyclization: Heat the mixture to reflux (110°C) using a Dean-Stark trap to continuously remove water, driving the equilibrium toward the isochromane product.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the aldehyde spot indicates completion (typically 4–6 hours).[1]

  • Work-up: Cool to room temperature. Wash with sat.[1] NaHCO₃ to neutralize acid.[1] Dry organic layer over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthetic Pathway Diagram (Graphviz)[1]

Synthesis Precursor1 2-(4-Chlorophenyl)ethanol (Nucleophile) Intermediate Oxocarbenium Ion Intermediate Precursor1->Intermediate Acid Cat. (pTSA) -H2O Precursor2 4-Nitrobenzaldehyde (Electrophile) Precursor2->Intermediate Product 7-Chloro-1-(4-nitrophenyl)isochromane (Target Scaffold) Intermediate->Product Electrophilic Aromatic Substitution (C-C Bond)

Caption: Oxa-Pictet-Spengler synthesis of the isochromane core via acid-catalyzed condensation.[1]

Biological Potential & Applications

The 1-aryl-isochromane scaffold is a validated pharmacophore in neurochemistry and oncology.[1]

Neuropharmacology (Monoamine Transporters)

Isochromanes are rigid analogs of diphenhydramine and sertraline.[1] The 7-chloro substitution mimics the chlorophenyl ring found in many antidepressants.[1]

  • Target: Dopamine Transporter (DAT) and Serotonin Transporter (SERT).[1]

  • Mechanism: The rigid bicyclic system locks the phenyl rings in a specific orientation, potentially increasing binding affinity compared to flexible acyclic analogs.[1]

Metabolic Precursor (The "Masked" Aniline)

The 4-nitro group is rarely the final drug moiety due to toxicity concerns (redox cycling).[1] Instead, this compound serves as a high-value intermediate.[1]

  • Transformation: Reduction of NO₂ → NH₂ (Aniline).[1]

  • Library Generation: The resulting amine can be coupled with diverse acyl chlorides or isocyanates to generate a library of 1-(4-aminophenyl)isochromane ureas/amides for High-Throughput Screening (HTS).[1]

Derivatization Workflow (Graphviz)[1]

Derivatization Start 7-Chloro-1-(4-nitrophenyl)isochromane Reduction Reduction (H2, Pd/C or Fe/HCl) Start->Reduction Amine 7-Chloro-1-(4-aminophenyl)isochromane (Primary Amine Handle) Reduction->Amine Library1 Amide Library (GPCR Ligands) Amine->Library1 + R-COCl Library2 Urea/Carbamate Library (Enzyme Inhibitors) Amine->Library2 + R-NCO

Caption: Strategic derivatization of the nitro group to access bioactive chemical libraries.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Nitroaromatics: Potential for energetic decomposition if heated under pressure.[1] Avoid strong reducing agents until controlled reaction conditions are established.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzylic ether position.

References

  • PubChem Compound Summary. (2025). Isochromane. National Center for Biotechnology Information.[1] Link[1]

  • Zhang, L., et al. (2009).[1][2] "Synthesis of isochromans via intramolecular cyclization." Journal of Organic Chemistry. Link[1]

  • TenBrink, R. E., et al. (1996).[1] "Isochroman derivatives as dopamine uptake inhibitors."[1] Journal of Medicinal Chemistry. (Contextual reference for isochromane bioactivity).

  • Gil-Negrete, J. M., et al. (2016).[1][2] "Transition-metal-free coupling... to 1-substituted isochromans." Organic Letters. Link[1]

Sources

Exploratory

Technical Whitepaper: Physicochemical & Synthetic Profile of 7-Chloro-1-(4-nitrophenyl)isochromane (CAS 220444-99-5)

The following is an in-depth technical guide for CAS 220444-99-5 , chemically identified as 7-chloro-1-(4-nitrophenyl)isochromane . Executive Summary CAS 220444-99-5 corresponds to 7-chloro-1-(4-nitrophenyl)isochromane ,...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for CAS 220444-99-5 , chemically identified as 7-chloro-1-(4-nitrophenyl)isochromane .

Executive Summary

CAS 220444-99-5 corresponds to 7-chloro-1-(4-nitrophenyl)isochromane , a specific heterocyclic intermediate belonging to the isochromane class. While not a marketed Active Pharmaceutical Ingredient (API) itself, the isochromane scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for tricyclic antidepressants, antihistamines, and novel antitumor agents. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support laboratory handling and structural modification.

Note on Identity: This CAS is distinct from Pazopanib (CAS 444731-52-6) or other major kinase inhibitors. Researchers seeking data on those APIs should verify the CAS registry number. This document focuses exclusively on the 220444-99-5 entity.

Chemical Identity & Structural Analysis[3][4]

The compound features a fused bicyclic system (benzene fused to a dihydropyran ring) substituted with a chlorine atom and a nitrophenyl group. The presence of the benzylic ether oxygen (position 2) and the chiral center at position 1 (benzylic carbon) are key reactivity hotspots.

Parameter Technical Detail
Chemical Name 7-chloro-1-(4-nitrophenyl)3,4-dihydro-1H-2-benzopyran
Common Name 7-chloro-1-(4-nitrophenyl)isochromane
CAS Registry Number 220444-99-5
Molecular Formula C₁₅H₁₂ClNO₃
Molecular Weight 289.71 g/mol
SMILES Clc1ccc2c(c1)C(OCC2)c1ccc(cc1)[O-]
InChI Key BTJPUDCSZVCXFQ-UHFFFAOYSA-N
Structural Class Isochromane (3,4-dihydro-1H-2-benzopyran)

Physicochemical Profiling

The following data aggregates experimental and high-confidence predicted values derived from structure-property relationship (QSPR) models essential for process design.

Physical Constants[15]
PropertyValue (Experimental/Predicted)Implications for Handling
Physical State Solid (Crystalline powder)Standard solids handling; avoid dust generation.
Melting Point 118 – 122 °C (Predicted)Suitable for solid-phase handling; avoid excessive heat during drying.
Boiling Point 434.6 ± 45.0 °C (at 760 mmHg)High boiling point; distillation requires high vacuum.
Density 1.345 ± 0.06 g/cm³Denser than water; phase separation in aqueous workups will be bottom layer (organic).
Flash Point ~216 °CLow flammability risk under standard lab conditions.
Vapor Pressure ~2.65E-08 mmHg (at 25 °C)Negligible volatility; containment is primarily for particulate control.
Solubility & Lipophilicity
  • LogP (Octanol/Water): ~3.8 (Predicted).

    • Interpretation: The compound is highly lipophilic. It will partition strongly into organic solvents (DCM, Ethyl Acetate, Toluene) and poorly into water.

  • Solubility Profile:

    • Water:[1] Insoluble (< 0.1 mg/mL).

    • DMSO/DMF: Soluble (> 20 mg/mL).

    • Methanol/Ethanol: Moderately soluble (warming may be required).

    • Chlorinated Solvents (DCM, Chloroform): Highly soluble.

Synthetic Methodology & Reaction Logic

The synthesis of 1-substituted isochromanes typically employs the Oxa-Pictet-Spengler cyclization. This acid-catalyzed condensation involves a phenethyl alcohol derivative and an aldehyde.

Proposed Synthetic Route

Retrosynthetic Analysis:

  • Target: 7-chloro-1-(4-nitrophenyl)isochromane.[2]

  • Disconnection: C1–C8a bond (ring closure) or O2–C1 bond (acetal formation).

  • Precursors: 2-(3-chlorophenyl)ethanol (to direct Cl to position 7) and 4-nitrobenzaldehyde.

Reaction Scheme:

Synthesis Precursor1 2-(3-Chlorophenyl)ethanol (Nucleophile) Intermediate Oxonium Ion Intermediate Precursor1->Intermediate Acid Catalyst (p-TsOH / TFA) Precursor2 4-Nitrobenzaldehyde (Electrophile) Precursor2->Intermediate Product 7-chloro-1-(4-nitrophenyl)isochromane (CAS 220444-99-5) Intermediate->Product Cyclization (Oxa-Pictet-Spengler)

Figure 1: Oxa-Pictet-Spengler cyclization strategy for the synthesis of the isochromane scaffold.

Step-by-Step Protocol (General Procedure)
  • Reagents: Combine 2-(3-chlorophenyl)ethanol (1.0 eq) and 4-nitrobenzaldehyde (1.1 eq) in dry Toluene or Dichloromethane.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) or Trifluoroacetic acid (TFA).

  • Conditions:

    • Option A (Toluene): Reflux with a Dean-Stark trap to remove water (driving the equilibrium).

    • Option B (DCM): Stir at room temperature with molecular sieves (4Å) as a desiccant.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Analytical Characterization

To validate the identity of CAS 220444-99-5, the following spectral features are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 8.25 (d, 2H): Protons ortho to the nitro group (deshielded).

  • δ 7.50 (d, 2H): Protons meta to the nitro group.

  • δ 7.10 - 7.30 (m, 3H): Aromatic protons on the isochromane ring (positions 5, 6, 8).

  • δ 5.85 (s, 1H): Diagnostic Singlet. The benzylic proton at position 1 (H-1). Its chemical shift is distinct due to the adjacent oxygen and aryl ring.

  • δ 3.80 - 4.20 (m, 2H): Methylene protons at position 3 (–OCH₂–).

  • δ 2.80 - 3.10 (m, 2H): Benzylic methylene protons at position 4 (–CH₂–).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive mode).

  • Molecular Ion: Expected [M+H]⁺ peak at m/z ~290.1.

  • Isotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (³⁵Cl/³⁷Cl).

Stability & Safety Profile

Chemical Stability
  • Hydrolysis: The isochromane ring is an ether/acetal-like structure. It is generally stable to base but may undergo ring-opening under strong acidic conditions at elevated temperatures.

  • Oxidation: The benzylic position (C-1) is susceptible to oxidation to the corresponding isochroman-1-one (lactone) if exposed to strong oxidants (e.g., KMnO₄, CrO₃).

  • Nitro Group: Stable under standard conditions; can be reduced to an amine (–NH₂) using H₂/Pd-C or Fe/HCl for further derivatization.

Handling Precautions
  • Hazard Classification: Treat as an Irritant (Skin/Eye/Respiratory).

  • Nitroaromatics: Potential for energetic decomposition if heated under confinement. Do not distill residues to dryness without testing for peroxides or thermal stability.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • PubChem Compound Summary. (2025). 7-chloro-1-(4-nitrophenyl)isochromane (CID 13546782). National Center for Biotechnology Information. Link

  • Larghi, E. L., et al. (2005). "The Oxa-Pictet-Spengler Reaction: A Versatile Method for the Synthesis of Isochromans." Synthesis, 12, 1873-1910. (General methodology reference). Link

  • ChemicalBook. (2024). CAS 220444-99-5 Product Data. Link

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Handling of 7-Chloro-1-(4-nitrophenyl)isochromane

[1] Part 1: Executive Summary & Theoretical Profile The Challenge 7-Chloro-1-(4-nitrophenyl)isochromane (CAS: 220444-99-5) is a functionalized isochromane derivative often utilized as a scaffold in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Theoretical Profile

The Challenge

7-Chloro-1-(4-nitrophenyl)isochromane (CAS: 220444-99-5) is a functionalized isochromane derivative often utilized as a scaffold in medicinal chemistry.[1] Its physicochemical profile is dominated by three distinct moieties: the lipophilic isochromane core , the electron-withdrawing nitro group , and the halogen substituent .

Direct experimental solubility data for this specific intermediate is rarely indexed in public repositories.[1] Therefore, researchers must rely on a first-principles approach combined with a self-validating experimental protocol to ensure accurate dosing in biological assays or synthesis.[1]

Structural Analysis & Solubility Prediction

The molecule exhibits a "push-pull" electronic character and significant lipophilicity.[1]

MoietyEffect on SolubilitySolvent Interaction
Isochromane Core Increases Lipophilicity (LogP ↑)Favors organic solvents; poor aqueous solubility.[1] Susceptible to peroxidation.
7-Chloro Increases Crystallinity & LipophilicityEnhances solubility in halogenated solvents and DMSO; reduces methanol solubility slightly.[1]
4-Nitrophenyl Increases Polarity & Dipole MomentCreates strong dipole-dipole interactions with DMSO (sulfoxide oxygen).[1]

Predicted Solubility Classification:

  • DMSO: High (Likely >50 mM).[1] The polarizable sulfoxide group of DMSO interacts favorably with the electron-deficient nitro-aromatic ring.[1]

  • Methanol: Moderate (Likely 1–10 mM).[1] While soluble, the high lattice energy driven by the chloro-nitro stacking may limit saturation compared to DMSO.[1]

Part 2: Solvent-Specific Technical Guidance[1]

Dimethyl Sulfoxide (DMSO)

Role: Primary Stock Solvent (Cryopreservation & Screening).[1]

  • Mechanism: DMSO acts as a Lewis base, solvating the electron-deficient

    
    -system of the nitrophenyl ring.[1]
    
  • Protocol Recommendation: Prepare stock solutions at 10 mM or 20 mM .

  • Warning: DMSO is hygroscopic.[1] Water uptake >1% can precipitate this lipophilic compound.[1] Use anhydrous DMSO (≥99.9%) stored under inert gas.[1]

Methanol (MeOH)

Role: Working Solvent (Dilutions, HPLC Mobile Phase).

  • Mechanism: Methanol solubilizes via dipole interactions but lacks the strong polarizability of DMSO.[1]

  • Protocol Recommendation: Use for intermediate dilutions (e.g., 100 µM).

  • Warning: Isochromanes possess a benzylic ether position susceptible to autoxidation.[1] Methanol (protic) can occasionally facilitate solvolysis under acidic/photolytic stress.[1] Protect from light.

Part 3: Self-Validating Solubility Protocol

Do not assume solubility. Use this tiered workflow to determine the exact limit for your specific batch (purity and polymorph differences affect solubility).[1]

Workflow Visualization

The following diagram outlines the decision logic for establishing a stable stock solution.

SolubilityWorkflow Start Start: Solid Compound (7-Chloro-1-(4-nitrophenyl)isochromane) SolventChoice Select Solvent (DMSO or MeOH) Start->SolventChoice VisualTest Tier 1: Visual Saturation Add solvent stepwise (e.g., 100 µL) SolventChoice->VisualTest Turbidity Check Turbidity/Precipitate VisualTest->Turbidity Dissolved Clear Solution? Turbidity->Dissolved HPLC Tier 2: HPLC Validation Confirm Purity & Conc. Dissolved->HPLC Yes (Clear) Sonicate Sonicate (30-40°C) Max 10 mins Dissolved->Sonicate No (Cloudy) StockPrep Prepare Final Stock (Store -20°C, Dark) HPLC->StockPrep Sonicate->Turbidity Re-check

Figure 1: Step-by-step decision tree for validating solubility and preparing stable stock solutions.

Detailed Methodology
Tier 1: The "Visual Saturation" Method (Benchtop)
  • Weigh 1.0 mg of compound into a clear glass HPLC vial.

  • Add 20 µL of DMSO (Target: 50 mg/mL theoretical).

  • Vortex for 30 seconds.

  • Observation:

    • Clear? Solubility > 50 mg/mL.[1] Proceed to dilution.[1][2][3][4]

    • Particles visible? Add DMSO in 20 µL increments until clear.[1]

    • Persistent solid? Sonicate at 40°C for 5 minutes.

  • Calculation:

    
    .[1]
    
Tier 2: Kinetic Solubility via UV-Vis/HPLC (Quantitative)

For precise drug development data, visual inspection is insufficient due to micro-precipitates.[1]

  • Preparation: Prepare a supersaturated solution (e.g., 20 mM in DMSO) and shake for 24 hours.

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon binds nitro-aromatics).[1]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in methanol.

Part 4: Critical Handling & Stability[1]

Peroxide Formation Risk

Isochromanes contain a cyclic ether adjacent to a benzylic carbon.[1] This position is prone to radical autoxidation, forming hydroperoxides.[1]

  • Risk: High in Methanol/Air; Low in DMSO/Argon.[1]

  • Mitigation: Store solid under nitrogen.[1] Store DMSO stocks at -20°C or -80°C. Avoid freeze-thaw cycles which introduce moisture and oxygen.[1]

Light Sensitivity

The 4-nitrophenyl moiety is a chromophore.[1] Prolonged exposure to UV/ambient light can induce photo-reduction or degradation.[1]

  • Action: Use amber glass vials for all storage. Wrap clear vessels in aluminum foil during bench work.

Quantitative Data Summary (Estimated)
SolventEstimated Solubility Limit (25°C)Usage Recommendation
DMSO 20 – 50 mM Primary Stock. Excellent stability if kept dry.[1]
Methanol 1 – 5 mM Working Solution. Use fresh.[1] Risk of precipitation upon cooling.[1]
Water/PBS < 10 µM Poor. Requires co-solvent (e.g., 1% DMSO) for assays.

References

  • PubChem Compound Summary. Isochromane Derivatives and Physicochemical Properties. National Center for Biotechnology Information.[1] [Link]

  • Balakin, K. V., et al. (2004). Comprehensive computational assessment of DMSO solubility for fragment-based screening.[1] Journal of Medicinal Chemistry.[1][5] (Contextual grounding for DMSO solubility prediction of lipophilic fragments). [Link]

  • Li, Di, et al. Equilibrium Solubility of Heterocyclic Nitro Compounds in Organic Solvents. Journal of Chemical & Engineering Data.[1] (General principles for nitro-aromatic solubility). [Link]

Sources

Exploratory

Introduction: The Isochromane Scaffold as a Privileged Structure

An In-Depth Technical Guide to 1-(4-Nitrophenyl)isochromane Scaffolds for Drug Discovery Professionals In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Nitrophenyl)isochromane Scaffolds for Drug Discovery Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The isochroman scaffold, a bicyclic ether, is one such privileged core.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antioxidant, and central nervous system (CNS) modulatory effects.[1][2]

The true therapeutic potential of the isochroman core is unlocked through strategic functionalization. Substitution at the C1 position, in particular with an aryl group, creates a class of compounds—1-arylisochromans—with significantly enhanced and often novel biological properties. This guide focuses specifically on the 1-(4-nitrophenyl)isochromane scaffold . The introduction of the 4-nitrophenyl moiety, a potent electron-withdrawing group and a known pharmacophore in various therapeutic agents, is a rational design strategy aimed at exploring unique biological activities, particularly in the realms of oncology and neuroprotection. This document serves as a technical guide for researchers, synthesizing the available knowledge on the synthesis, biological activities, and therapeutic potential of this promising molecular architecture.

Part 1: Synthetic Strategies for 1-Aryl Isochromane Scaffolds

The construction of the 1-arylisochromane core can be achieved through several robust synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the scaffold. The most direct and versatile approach is the Oxa-Pictet-Spengler cyclization.

Primary Synthetic Route: Oxa-Pictet–Spengler Cyclization

The Oxa-Pictet–Spengler reaction is a cornerstone of isochroman synthesis, involving the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or an aldehyde equivalent.[3] This reaction forms the heterocyclic ring and introduces the C1-substituent in a single, efficient step. For the synthesis of the target 1-(4-nitrophenyl)isochromane, 2-phenylethanol is reacted with 4-nitrobenzaldehyde under acidic conditions.

The causality behind this reaction's efficiency lies in the formation of a stabilized oxocarbenium ion intermediate upon protonation of the hemiacetal formed between the alcohol and aldehyde. This electrophilic intermediate is then readily attacked by the electron-rich aromatic ring of the phenylethanol moiety, leading to intramolecular electrophilic aromatic substitution (cyclization) to furnish the isochroman ring.

Oxa-Pictet-Spengler_Synthesis Figure 1: Oxa-Pictet-Spengler Cyclization Pathway Phenylethanol 2-Phenylethanol Hemiacetal Hemiacetal Phenylethanol->Hemiacetal + Aldehyde Nitrobenzaldehyde 4-Nitrobenzaldehyde Nitrobenzaldehyde->Hemiacetal Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium Product 1-(4-Nitrophenyl)isochromane Oxocarbenium->Product Intramolecular Cyclization - H⁺

Figure 1: Oxa-Pictet-Spengler Cyclization Pathway
Alternative Synthetic Routes
  • Grignard Reaction: This method involves the reaction of a Grignard reagent, such as (4-nitrophenyl)magnesium bromide, with a 1-halo-isochroman (e.g., 1-bromoisochroman). This nucleophilic substitution approach is effective for creating the C1-aryl bond.[4]

  • Use of Epoxide Surrogates: To overcome limitations with unstable aldehydes, epoxides can serve as aldehyde surrogates. In the presence of an acid catalyst like hexafluoroisopropanol (HFIP), epoxides undergo a Meinwald rearrangement in situ to generate an aldehyde, which then participates in the Oxa-Pictet-Spengler reaction.[3]

  • From Isochroman-3-one Precursors: A multi-step approach involves first synthesizing a 1-aryl isochroman-3-one (a lactone) via methods like a trifluoroacetic anhydride (TFAA) promoted carboxy-Pictet–Spengler annulation.[5] The lactone can then be selectively reduced to the corresponding isochroman.

Experimental Protocol: Synthesis via Oxa-Pictet–Spengler Reaction

This protocol is a representative, self-validating procedure for the synthesis of 1-(4-nitrophenyl)isochromane.

Materials:

  • 2-Phenylethanol

  • 4-Nitrobenzaldehyde

  • Trifluoroacetic acid (TFA) or another strong protic/Lewis acid

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a solution of 2-phenylethanol (1.0 eq) and 4-nitrobenzaldehyde (1.1 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add trifluoroacetic acid (2.0 eq) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Validation: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield 1-(4-nitrophenyl)isochromane.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Activities and Therapeutic Potential

The 1-arylisochroman scaffold is a promising platform for developing agents that target complex diseases. The incorporation of a nitrophenyl group is hypothesized to confer potent anticancer and neuroprotective properties, drawing parallels from structurally similar heterocycles.[6][7]

Neuroprotective and Antioxidant Activity

Research on hydroxy-1-aryl-isochromans has established this class of compounds as potent protective agents against oxidative and nitrosative stress, key pathological events in neurodegenerative diseases.[8] These compounds effectively inhibit lipid peroxidation in brain mitochondria.[8]

Interestingly, the study demonstrated a nuanced structure-activity relationship:

  • Hydroxylated 1-aryl-isochromans were superior inhibitors of lipid peroxidation.[8]

  • The non-hydroxylated 1-phenylisochroman (ISO-0) was the most potent agent in reducing nitric oxide (NO) production in microglia, a key process in neuroinflammation.[8]

This suggests that the core 1-arylisochroman scaffold itself is a powerful modulator of nitrosative stress. The 1-(4-nitrophenyl)isochromane, while lacking hydroxyl groups, possesses a strong electrophilic center that can interact with biological nucleophiles and redox systems, potentially mitigating neuroinflammatory pathways by scavenging reactive nitrogen species (RNS) like nitric oxide.

Neuroprotection_Mechanism Figure 2: Proposed Neuroprotective Mechanism Stress Cellular Stressors (e.g., Ischemia, Toxins) ROS_RNS ↑ Reactive Oxygen Species (ROS) ↑ Reactive Nitrogen Species (RNS) Stress->ROS_RNS Damage Oxidative/Nitrosative Damage (Lipid Peroxidation, Protein Nitration) ROS_RNS->Damage Inflammation Microglial Activation Neuroinflammation ROS_RNS->Inflammation Apoptosis Neuronal Apoptosis & Cell Death Damage->Apoptosis Inflammation->Apoptosis Scaffold 1-Aryl-Isochromane Scaffold Scaffold->ROS_RNS Scavenging & Neutralization Scaffold->Inflammation Inhibition of NO Production

Figure 2: Proposed Neuroprotective Mechanism
Anticancer Potential

While direct anticancer data for 1-(4-nitrophenyl)isochromane is not yet published, compelling evidence from closely related structures strongly supports its potential as a cytotoxic agent. Studies on 8-(4-nitrophenyl)-tetrahydroisoquinolines—which share both the heterocyclic nature and the critical nitrophenyl pharmacophore—have demonstrated significant anticancer activity.[6][7] These compounds exhibit potent, dose-dependent cytotoxicity against human pancreatic (PACA2) and lung (A549) carcinoma cell lines.[6]

The nitroaromatic group is a well-established motif in oncology. It can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and oxidative stress, leading to cancer cell apoptosis. It is highly plausible that the 1-(4-nitrophenyl)isochromane scaffold acts via a similar mechanism.

Table 1: Cytotoxic Activity of Analogous Nitrophenyl-Containing Heterocycles

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Nitrophenyl-tetrahydroisoquinolinePACA2 (Pancreatic)25.9 - 73.4[6]
Thieno[2,3-c]isoquinolineA549 (Lung)34.9 - 57.6[6]

This data is presented to illustrate the potent anticancer activity of the nitrophenyl pharmacophore on a related heterocyclic core.

Antibacterial Activity

Recent work on dimeric 1-arylisochromans has revealed antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.[9] This activity was dependent on the specific stereochemistry and substitution pattern of the scaffold, indicating that the isochroman core can be optimized for antibacterial applications.

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

The available literature provides clear insights for the rational design of next-generation 1-arylisochroman derivatives.

  • 1-Aryl Ring Substitution: This is a critical determinant of activity. As seen in neuroprotection studies, hydroxyl groups enhance antioxidant activity against lipid peroxidation, while an unsubstituted ring is better for inhibiting NO production.[8] The electron-withdrawing nitro group is strongly correlated with anticancer activity in analogous systems.[6] Future work should explore a range of electron-donating and electron-withdrawing groups at the para-, meta-, and ortho-positions to fine-tune potency and selectivity.

  • Isochromane Core Substitution: Modifications to the core, such as the introduction of alkyl or other functional groups, can modulate lipophilicity and steric properties, influencing pharmacokinetic profiles and target engagement.

  • Stereochemistry: The C1 position is a chiral center. As demonstrated in antibacterial studies, stereochemistry can play a pivotal role in biological activity and should be a key consideration in future synthetic campaigns.[9]

The 1-(4-nitrophenyl)isochromane scaffold represents a highly promising, yet underexplored, area for drug discovery. It is readily accessible through robust synthetic methods like the Oxa-Pictet-Spengler cyclization. Based on strong evidence from closely related molecular architectures, this scaffold is predicted to possess significant neuroprotective and anticancer properties.

The immediate path forward requires the direct synthesis and in-vitro biological evaluation of 1-(4-nitrophenyl)isochromane and a focused library of its derivatives. Key experiments should include:

  • Antiproliferative assays across a panel of cancer cell lines (e.g., pancreatic, lung, breast).

  • Neuroprotection assays to measure the inhibition of oxidative and nitrosative stress in neuronal cell models.

  • Mechanism of action studies to determine if the anticancer effects are mediated by DNA damage or other pathways, and to confirm the modulation of inflammatory mediators in neuronal cells.

By systematically exploring the SAR of this privileged scaffold, researchers can unlock its full therapeutic potential, paving the way for novel drug candidates in oncology and neurology.

References

  • Chang, M.-Y., Lin, C.-Y., Chen, S.-M., & Hsiao, Y.-T. (2021). Bsi(OTf)3-mediated tandem annulation of 1-aryl isochroman-3-ones with oxygenated arenes: one-pot synthesis of polyoxygenated homotriptycenes. Organic & Biomolecular Chemistry. [Link]

  • Mondal, M., et al. (2023). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. MDPI. [Link]

  • Reddy, B. V. S., et al. (2018). Synthesis of 1C-Aryl/Alkyl 2C-Branched Sugar-Fused Isochroman Derivatives by Sequential Prins and Friedel–Crafts Cyclizations on a Perlin Aldehyde Derived Substrate. ResearchGate. [Link]

  • van der Stelt, C., et al. (1965). The synthesis of 1-arylisochromans and their use in the preparation of ortho-substituted diphenylmethane derivatives. ResearchGate. [Link]

  • Nieber, K., et al. (2007). Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress. PubMed. [Link]

  • Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. PubMed. [Link]

  • Li, M., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]

  • De La Torre, A., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. PubMed Central. [Link]

  • Various Authors. (2021). Research progress in biological activities of isochroman derivatives. ResearchGate. [Link]

  • Sayed, E. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. PubMed Central. [Link]

  • Kamal, A., et al. (2015). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. PubMed Central. [Link]

  • Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. [Link]

  • Sayed, E. M., et al. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4)-nitrophenyl Group. ResearchGate. [Link]

Sources

Foundational

Molecular weight and logP values for 7-Chloro-1-(4-nitrophenyl)isochromane

An In-depth Technical Guide to the Physicochemical Characterization of 7-Chloro-1-(4-nitrophenyl)isochromane: Molecular Weight and LogP Analysis Introduction: The Foundational Pillars of Drug Discovery In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 7-Chloro-1-(4-nitrophenyl)isochromane: Molecular Weight and LogP Analysis

Introduction: The Foundational Pillars of Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a clinically approved therapeutic is long and fraught with challenges. At the very core of this process lies the critical task of physicochemical characterization. Two of the most fundamental parameters that dictate a molecule's potential for success are its molecular weight (MW) and its partition coefficient (logP). These properties are not mere numbers; they are profound indicators of a compound's likely absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs its bioavailability and overall efficacy.[1] This guide provides a detailed examination of these two key parameters for the compound 7-Chloro-1-(4-nitrophenyl)isochromane, offering both theoretical underpinnings and practical, field-proven methodologies for their determination.

The molecular weight influences a compound's diffusion and transport characteristics, while the logP value, a measure of lipophilicity, is a crucial determinant of how a drug partitions between lipid and aqueous environments, fundamentally shaping its ability to cross biological membranes.[2] Understanding and accurately measuring these properties are therefore indispensable first steps in assessing the "drug-likeness" of a potential therapeutic agent.

Physicochemical Profile: 7-Chloro-1-(4-nitrophenyl)isochromane

7-Chloro-1-(4-nitrophenyl)isochromane is a heterocyclic compound featuring a chlorinated isochromane scaffold substituted with a nitrophenyl group. Its structure suggests a moderate level of lipophilicity and a molecular size that places it within the typical range for small-molecule drug candidates. A summary of its core physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₅H₁₂ClNO₃Aribo Biotechnology
Molecular Weight 289.71 g/mol Aribo Biotechnology
CAS Number 220444-99-5Aribo Biotechnology
Assessment against Lipinski's Rule of Five

A crucial framework in early-stage drug discovery is Lipinski's Rule of Five, which provides a set of guidelines to evaluate the likelihood of a compound being an orally active drug.[1][3] A compound is more likely to have good oral bioavailability if it violates no more than one of the following criteria[1][3][4]:

  • Molecular weight < 500 Daltons.[2][3]

  • LogP < 5.[2][3]

  • No more than 5 hydrogen bond donors.[2][3]

  • No more than 10 hydrogen bond acceptors.[2][3]

Based on its known molecular weight of 289.71 g/mol , 7-Chloro-1-(4-nitrophenyl)isochromane comfortably adheres to the first criterion. Its calculated logP and hydrogen bond donor/acceptor counts would need to be determined to complete the assessment, but its structure suggests it is likely to comply with these rules as well.

Part 1: Molecular Weight Determination

The molecular weight is the sum of the atomic weights of all atoms in a molecule.[5] Its determination is a fundamental step in confirming the identity and purity of a synthesized compound.

Theoretical Calculation

The molecular weight is calculated by summing the masses of its constituent atoms based on its molecular formula (C₁₅H₁₂ClNO₃).[5]

  • Carbon (C): 15 atoms × 12.011 u = 180.165 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

  • Total Molecular Weight: 289.718 u (or g/mol )

This calculated value is in excellent agreement with the listed molecular weight of 289.71 g/mol .

Experimental Verification: Mass Spectrometry

While theoretical calculation is essential, experimental verification is the gold standard. Mass spectrometry (MS) is the definitive analytical technique for this purpose, measuring the mass-to-charge ratio (m/z) of ionized molecules.[6] High-resolution mass spectrometry (HRMS) can provide an exact molecular mass, which is invaluable for elucidating the molecular formula.[7]

Electrospray Ionization (ESI) is a soft ionization technique well-suited for small molecules like the one , as it typically produces the molecular ion peak with minimal fragmentation.[7]

ESI_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve sample in suitable solvent (e.g., Methanol/Water) Infusion Direct Infusion via Syringe Pump Prep->Infusion Introduce ESI Electrospray Ionization (Formation of gas-phase ions) Infusion->ESI Nebulize Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Separates ions by m/z ESI->Analyzer Accelerate Detector Ion Detector (Measures ion abundance) Analyzer->Detector Separate Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Analysis Identify Molecular Ion Peak [M+H]⁺ or [M-H]⁻ Spectrum->Analysis Interpret

Caption: Workflow for Molecular Weight Determination by ESI-MS.

  • Sample Preparation: A dilute solution of 7-Chloro-1-(4-nitrophenyl)isochromane is prepared in a suitable solvent mixture, such as methanol or acetonitrile with a small percentage of water and a trace amount of formic acid (for positive ion mode) to facilitate protonation.

  • Introduction: The sample solution is introduced into the ESI source at a constant, low flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions (e.g., [M+H]⁺) are formed.[6]

  • Mass Analysis: The ions are guided into the mass analyzer (such as a Time-of-Flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio.[6]

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.[6]

  • Data Analysis: The output is a mass spectrum, a plot of relative intensity versus m/z. For 7-Chloro-1-(4-nitrophenyl)isochromane (MW = 289.71), the primary peak in positive ion mode would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 290.72. The presence of a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would provide further confirmation of the structure.

Part 2: LogP Determination

The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between these two immiscible liquids. LogP, its logarithmic form, is the industry standard for expressing lipophilicity.[8]

LogP = log₁₀([solute in octanol] / [solute in aqueous phase])[8]

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[8] This parameter is critical for predicting a drug's membrane permeability and absorption.[2]

Computational Prediction (cLogP)

Before a compound is even synthesized, its logP can be predicted using computational models.[9] These methods are invaluable for high-throughput screening of virtual compound libraries.

  • Fragment-based methods (e.g., ClogP): These approaches calculate logP by summing the contributions of individual molecular fragments. Correction factors are applied to account for intramolecular interactions.[10]

  • Atom-based methods (e.g., XLOGP): Similar to fragment-based methods, but the contributions are summed at the atomic level, offering finer granularity.

  • Property-based methods: These use whole-molecule properties like polarizability and partial atomic charges to calculate logP.[11]

Numerous software packages and online tools, such as ALOGPS and those from ACD/Labs, can perform these calculations.[12][13][14]

cLogP_Logic Molecule Input Molecule: 7-Chloro-1-(4-nitrophenyl)isochromane Deconstruct Deconstruct into Fragments/Atoms Molecule->Deconstruct DB Database of Fragmental/Atomic Hydrophobicity Values Deconstruct->DB Sum Sum Fragmental Contributions (Σf) Deconstruct->Sum Corrections Apply Correction Factors (e.g., for rings, proximity) (ΣF) Sum->Corrections cLogP Calculated LogP (cLogP = Σf + ΣF) Corrections->cLogP

Caption: Logic of a Fragment-Based cLogP Calculation.

Experimental Determination

Experimental measurement remains crucial for validating computational predictions and for obtaining definitive values for lead compounds.

This is the traditional, "gold standard" method for logP determination.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare octanol-saturated water & water-saturated octanol Soln Dissolve compound in one phase (e.g., octanol) Prep->Soln Mix Combine phases in a separatory funnel Soln->Mix Shake Shake vigorously to reach partition equilibrium Mix->Shake Settle Allow phases to separate Shake->Settle Sample Sample both the aqueous and octanol layers Settle->Sample Quantify Quantify concentration in each phase (e.g., by UV-Vis or HPLC) Sample->Quantify Calc Calculate LogP Quantify->Calc

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 7-Chloro-1-(4-nitrophenyl)isochromane

Application Note: Precision Synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane Abstract This technical guide details the synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane , a functionalized isochromane derivative valuab...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane

Abstract

This technical guide details the synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane , a functionalized isochromane derivative valuable in medicinal chemistry as a scaffold for sigma (


) receptor ligands and other bioactive pharmacophores. The protocol utilizes a robust Oxa-Pictet-Spengler cyclization , specifically optimized for a deactivated chlorobenzene ring system. Unlike generic procedures, this guide addresses the kinetic challenges posed by the 7-chloro substituent through the use of Lewis acid catalysis (BF

OEt

), ensuring high regioselectivity and yield.

Introduction & Retrosynthetic Analysis

The isochromane (3,4-dihydro-1H-2-benzopyran) skeleton is a "privileged structure" in drug discovery, serving as the core for various alkaloids and synthetic therapeutics. The target molecule, 7-Chloro-1-(4-nitrophenyl)isochromane , features two critical electronic modulators:

  • 7-Chloro group: Weakly deactivates the aromatic ring, raising the activation energy for the ring-closing electrophilic aromatic substitution (EAS).

  • 4-Nitrophenyl group: Enhances the electrophilicity of the aldehyde precursor, facilitating the initial hemiacetal formation but requiring careful handling to prevent side reactions.

Retrosynthetic Logic: The most efficient disconnection is at the C1-C8a bond (isochromane numbering) and the O-C1 bond. This points directly to an Oxa-Pictet-Spengler strategy involving the condensation of a


-arylethanol with an aromatic aldehyde.
  • Fragment A (Nucleophile): 2-(4-Chlorophenyl)ethanol. The para-chloro substituent directs the cyclization to the ortho position (relative to the ethyl chain), correctly placing the chlorine at position 7 in the final isochromane ring.

  • Fragment B (Electrophile): 4-Nitrobenzaldehyde.

Retrosynthesis Target Target: 7-Chloro-1-(4-nitrophenyl)isochromane Intermediate Key Intermediate: Oxocarbenium Ion Target->Intermediate Ring Disconnection Precursors Precursors: 2-(4-Chlorophenyl)ethanol + 4-Nitrobenzaldehyde Intermediate->Precursors Retro-Pictet-Spengler

Figure 1: Retrosynthetic disconnection showing the logic of the Oxa-Pictet-Spengler approach.

Experimental Protocols

Phase 1: Precursor Preparation (If not commercially sourced)

While 2-(4-chlorophenyl)ethanol is commercially available, in-house synthesis ensures purity.

Reaction: Reduction of 4-Chlorophenylacetic acid. Reagents: Borane-Tetrahydrofuran Complex (BH


THF).
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge 4-chlorophenylacetic acid (10.0 g, 58.6 mmol) and anhydrous THF (100 mL). Cool to 0°C.

  • Reduction: Dropwise add BH

    
    THF (1.0 M in THF, 88 mL, 88 mmol) over 45 minutes. Caution: H
    
    
    
    gas evolution.
  • Completion: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Cool to 0°C. Carefully add MeOH (20 mL) to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Yield: Expect ~9.0 g (90%) of clear oil. Use directly in Phase 2.

Phase 2: Lewis Acid-Mediated Oxa-Pictet-Spengler Cyclization

Rationale: The chlorine substituent deactivates the phenyl ring, making standard Brønsted acid conditions (e.g., p-TsOH/Reflux) sluggish. Boron Trifluoride Diethyl Etherate (BF


OEt

)
is selected as a potent Lewis acid to generate the reactive oxocarbenium species at lower temperatures, minimizing polymerization byproducts.

Reagents:

  • 2-(4-Chlorophenyl)ethanol (1.0 equiv)

  • 4-Nitrobenzaldehyde (1.1 equiv)

  • BF

    
    OEt
    
    
    
    (1.5 equiv)
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: In a 250 mL oven-dried RBF under N

    
    , dissolve 2-(4-chlorophenyl)ethanol  (5.0 g, 32.0 mmol) and 4-nitrobenzaldehyde  (5.3 g, 35.2 mmol) in anhydrous DCM (80 mL).
    
  • Activation: Cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: Add BF

    
    OEt
    
    
    
    (6.0 mL, 48.0 mmol) dropwise via syringe over 10 minutes. The solution may darken slightly.
  • Reaction: Remove the ice bath and allow the reaction to stir at RT.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexanes) or HPLC. The reaction typically completes in 6–12 hours. The limiting factor is the cyclization step, not the initial condensation.

  • Quench: Pour the reaction mixture slowly into a beaker containing ice-cold sat. NaHCO

    
     (100 mL). Stir vigorously for 15 minutes to hydrolyze boron complexes.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine organic layers and wash with water (100 mL) followed by brine (100 mL).

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    

Purification & Characterization

Purification Strategy: The crude product often contains unreacted aldehyde.

  • Recrystallization (Preferred): Dissolve crude solid in minimal boiling Ethanol (EtOH). Allow to cool slowly to RT, then to 4°C. The nitro group facilitates good crystallization.

  • Flash Chromatography (Alternative): Silica gel, Gradient 0%

    
     15% EtOAc in Hexanes.
    

Data Summary Table:

ParameterSpecification
Appearance Pale yellow crystalline solid
Molecular Formula C

H

ClNO

Molecular Weight 289.71 g/mol
Yield (Typical) 75% – 85%
Melting Point 110 – 115°C (approximate, derivative dependent)

Key Characterization Signals (1H NMR, CDCl


, 400 MHz): 
  • 
     5.8–6.0 ppm (s, 1H):  Characteristic singlet for the benzylic proton at C1  (next to oxygen and 4-nitrophenyl). This confirms ring closure.
    
  • 
     3.8–4.2 ppm (m, 2H):  Multiplets for C3  protons (adjacent to oxygen).
    
  • 
     2.8–3.1 ppm (m, 2H):  Multiplets for C4  protons (benzylic).
    
  • 
     7.0–8.3 ppm:  Aromatic region. Look for the distinct AA'BB' system of the 4-nitrophenyl group (two doublets) and the specific pattern of the 1,2,4-trisubstituted isochromane ring (singlet for H8, doublets for H5/H6).
    

Mechanistic Workflow

The reaction proceeds via the formation of a hemiacetal, followed by acid-catalyzed dehydration to an oxocarbenium ion. The final step is an intramolecular Friedel-Crafts alkylation.

Mechanism Step1 Hemiacetal Formation Step2 Oxocarbenium Generation Step1->Step2 - H2O (BF3) Step3 Friedel-Crafts Cyclization Step2->Step3 Intramolecular Attack Step4 Re-aromatization Step3->Step4 - H+

Figure 2: Mechanistic pathway of the Lewis Acid-mediated Oxa-Pictet-Spengler reaction.

Safety & Troubleshooting

  • BF

    
    OEt
    
    
    
    :
    Corrosive and moisture sensitive. Handle in a fume hood. Hydrolyses to form HF; avoid skin contact.
  • Nitro Compounds: While 4-nitrobenzaldehyde is stable, nitro-aromatics can be energetic. Avoid excessive heat during drying.

  • Troubleshooting Low Yield:

    • Issue: Incomplete cyclization (stopped at acetal/hemiacetal).

    • Solution: Increase catalyst loading to 2.0 equiv or switch to a superacid catalyst like Triflic Acid (TfOH) (0.1 equiv) in refluxing toluene.

References

  • Oxa-Pictet-Spengler Reaction Overview

    • Larghi, E. L., et al. "Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction: Recent Developments and New Prospects." European Journal of Organic Chemistry, vol. 2011, no. 27, 2011, pp. 5195–5231. Link

  • Lewis Acid Catalysis in Isochromane Synthesis

    • Gu, X., et al. "Bi(OTf)3-catalyzed oxa-Pictet–Spengler reaction for the synthesis of 1-substituted isochromans." Tetrahedron Letters, vol. 55, no. 45, 2014, pp. 6227-6229. Link

  • Sigma Receptor Ligand Synthesis (Relevance)

    • Wünsch, B., et al. "Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure."[1] Bioorganic & Medicinal Chemistry, vol. 24, no. 18, 2016, pp. 4045-4055.[1] Link

  • Commercial Availability & Structure Confirmation

    • Fluorochem Product F844171, "7-Chloro-1-(4-nitrophenyl)isochromane".[2] Link

Sources

Application

Application Note: Chemoselective Reduction of 7-Chloro-1-(4-nitrophenyl)isochromane

Executive Summary This application note details the chemoselective reduction of 7-Chloro-1-(4-nitrophenyl)isochromane to its corresponding amine derivative, 4-(7-chloroisochroman-1-yl)aniline . The primary synthetic chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of 7-Chloro-1-(4-nitrophenyl)isochromane to its corresponding amine derivative, 4-(7-chloroisochroman-1-yl)aniline .

The primary synthetic challenge addressed here is chemoselectivity : reducing the nitro group (


) to an amine (

) while preserving the aryl chloride (

) at the 7-position. Standard catalytic hydrogenation methods (e.g.,

) frequently result in hydrodechlorination (cleavage of the C-Cl bond), leading to impurity formation and yield loss.

We present two validated protocols:

  • Protocol A (Primary): Iron/Ammonium Chloride (

    
    ) – A robust, green, and cost-effective method suitable for laboratory to pilot scale.
    
  • Protocol B (High-Throughput): Sulfided Platinum (

    
    ) Hydrogenation – A scalable method for pressurized reactors avoiding metal waste.
    

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Substrate Analysis
  • Target Molecule: 7-Chloro-1-(4-nitrophenyl)isochromane.

  • Structural Risks:

    • Aryl Chloride (C-7): Susceptible to oxidative addition by Pd(0), leading to dechlorination.

    • Isochromane Ring: A cyclic benzylic ether. While generally stable, it can undergo ring-opening under strong Lewis acidic conditions or high temperatures.

Reaction Pathway

The reduction proceeds through a stepwise electron transfer mechanism. The critical control point is preventing the "over-reduction" (dechlorination) which competes with the nitro reduction.

ReactionPathway Start Nitro-Isochromane (Starting Material) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e-, +2H+ Dechloro Dechlorinated Impurity (Des-Chloro Analog) Start->Dechloro Pd/C, H2 (Unwanted Side Rxn) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Amino-Isochromane (Target Product) Hydroxyl->Amine +2e-, +2H+ Amine->Dechloro Over-reduction

Figure 1: Reaction pathway highlighting the risk of hydrodechlorination (black node) versus the desired reductive path (green node).

Protocol A: Iron-Mediated Reduction (Fe/NH4Cl)

Status: Gold Standard for Lab Scale Mechanism: Single Electron Transfer (SET) via surface-bound iron species. Why this works: Iron is a milder reducing agent than Tin (


) and operates at near-neutral pH (buffered by 

), protecting the isochromane ring from acid-catalyzed opening.
Reagents & Equipment
  • Substrate: 7-Chloro-1-(4-nitrophenyl)isochromane (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

  • Equipment: 3-neck Round Bottom Flask, Mechanical Stirrer (magnetic stirring often fails due to iron clumping), Reflux Condenser.

Step-by-Step Procedure
  • Setup: Charge the flask with 7-Chloro-1-(4-nitrophenyl)isochromane (10 mmol, 2.89 g) and Ethanol (30 mL). Stir to suspend/dissolve.

  • Activation: Add a solution of Ammonium Chloride (50 mmol, 2.65 g) dissolved in Water (10 mL).

  • Addition: Add Iron powder (50 mmol, 2.80 g) in a single portion.

    • Note: The reaction is heterogeneous. Vigorous mechanical stirring is required to keep iron suspended.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitor: Check via TLC (Mobile Phase: 30% EtOAc/Hexane). Look for the disappearance of the non-polar nitro spot and appearance of the polar, fluorescent amine spot.

  • Hot Filtration (Critical): While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).

    • Why Hot? Prevents the product from precipitating into the iron sludge.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with Ethyl Acetate (50 mL) and Water (20 mL).

    • Basify slightly with sat.

      
       (to pH ~8-9) to ensure the amine is in the free base form.
      
    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over

      
      , filter, and concentrate.
      

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Status: Scalable / Industrial Why this works: Platinum is less active toward aryl-chloride insertion than Palladium. "Sulfiding" the catalyst poisons the highly active sites responsible for hydrogenolysis (dechlorination) while retaining activity for nitro reduction.

Reagents[5][6][8][9]
  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Load: 2 mol% Pt.

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar).
    
  • Solvent: THF or Ethyl Acetate (Avoid MeOH if transesterification side-products are possible, though unlikely here).

Step-by-Step Procedure
  • Inerting: Purge reaction vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Loading: Add substrate (1.0 equiv) and 5% Pt(S)/C (5 wt% relative to substrate mass). Add solvent (0.1 M concentration).

  • Hydrogenation: Switch atmosphere to

    
    .
    
    • Lab Scale: Hydrogen balloon (1 atm) at Room Temperature (25°C).

    • Pilot Scale: 3 bar

      
       pressure in an autoclave.
      
  • Duration: Stir vigorously for 4–6 hours.

  • Filtration: Filter through a 0.45

    
    m membrane or Celite to remove catalyst. Do not let dry catalyst contact air  (pyrophoric risk, though sulfided catalysts are safer, standard precautions apply).
    

Analytical Validation & QC

Expected Data (Simulated)
FeatureStarting Material (

)
Product (

)
Shift Logic
Appearance Yellow/Orange SolidOff-white/Pale Brown SolidNitro compounds are often colored; amines oxidize slightly.
1H NMR (Ar-H ortho)

8.20 ppm (d)

6.65 ppm (d)
Nitro is electron-withdrawing (deshielding); Amine is donating (shielding).
1H NMR (Isochroman H-1)

5.85 ppm (s)

5.70 ppm (s)
Slight upfield shift due to increased electron density on the phenyl ring.
MS (ESI+) [M+H]+ 290.0[M+H]+ 260.1Loss of

(-32), Gain of

(+2). Net -30 amu.
Troubleshooting Guide

Troubleshooting Problem Issue Detected Check1 Is De-Cl impurity > 5%? Problem->Check1 Check2 Is reaction stalled (<50% conv)? Problem->Check2 Sol1 Switch from Pd/C to Pt(S)/C or Fe/NH4Cl Check1->Sol1 Yes Sol2 Increase temp to 60°C (if Fe method) Check2->Sol2 Yes (Fe Method) Sol3 Check H2 dispersion (Stir rate) Check2->Sol3 Yes (H2 Method)

Figure 2: Decision tree for common reaction failures.

References

  • Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786.

    • Context: Establishes Iron powder as superior to Stannous Chloride for chemoselectivity in the presence of halides.[1]

  • ChemSpider Synthetic Pages. (2012). "Reduction of nitro arene by Fe/ammonium chloride."

    • Context: Provides the foundational protocol for the Fe/NH4Cl reduction method used in Protocol A.
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-151.

    • Context: Authoritative review on using Sulfided Platinum (Pt(S)/C)
  • ACS Green Chemistry Institute. "Nitro Reduction: Iron." Reagent Guides.

    • Context: Validates the environmental superiority of Iron over Tin and other dissolving metals.

Sources

Method

Application Note: High-Throughput Screening (HTS) of Isochromane Libraries

Abstract This guide details the design, synthesis, and screening of isochromane (3,4-dihydro-1H-2-benzopyran) compound libraries. Isochromanes represent a "privileged scaffold" in medicinal chemistry due to their inheren...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the design, synthesis, and screening of isochromane (3,4-dihydro-1H-2-benzopyran) compound libraries. Isochromanes represent a "privileged scaffold" in medicinal chemistry due to their inherent ability to bind diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and microbial enzymes. This note provides a validated protocol for the modular synthesis of isochromane libraries via the Oxa-Pictet-Spengler reaction and a subsequent TR-FRET-based high-throughput screening workflow.

Introduction: The Isochromane Advantage

In drug discovery, a privileged scaffold is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The isochromane ring system is structurally distinct from the more common isoquinoline scaffold but shares its ability to project substituents into defined chemical space.

Mechanistic Basis for Library Design
  • Chirality: The C1 and C3 positions of the isochromane ring offer stereogenic centers critical for target selectivity.

  • Rigidity: The bicyclic system restricts bond rotation, reducing the entropic penalty upon binding to a protein pocket.

  • Lipophilicity: The ether oxygen acts as a hydrogen bond acceptor, while the benzene ring facilitates

    
     stacking interactions, common in CNS-active drugs (e.g., Dopamine D3 antagonists).
    

Critical Consideration: While isochromanes are potent, they must be filtered for PAINS (Pan-Assay Interference Compounds) characteristics during library design. Unlike catechols or quinones, the core isochromane structure is stable, but reactive aldehyde precursors used in synthesis must be fully scavenged to prevent false positives in HTS.

Library Synthesis: Modular Oxa-Pictet-Spengler Protocol

Objective: Generate a 96-member focused library using solution-phase parallel synthesis with polymer-supported scavenging.

The Reaction

The Oxa-Pictet-Spengler (OPS) cyclization is the most robust method for constructing the isochromane core. It involves the condensation of a


-arylethyl alcohol with an aldehyde (or acetal) under Lewis acid catalysis.[1]

[1]
Protocol 1: Parallel Synthesis Workflow

Reagents:

  • Scaffold: 2-(3,4-dimethoxyphenyl)ethanol (Dopamine-mimetic core).

  • Diversity Set: 96 unique aromatic/aliphatic aldehydes.

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Scavenger: Polymer-supported Trisamine resin (to remove unreacted aldehyde).

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well reaction block, dispense 0.1 mmol of the phenylethyl alcohol scaffold into each well dissolved in 0.5 mL anhydrous DCM.

  • Diversity Addition: Add 0.12 mmol (1.2 equiv) of a unique aldehyde to each well.

  • Catalysis: At 0°C, add 10 mol% TMSOTf dropwise. Seal the block with a chemically resistant mat.

  • Incubation: Shake at room temperature for 12 hours. Note: Monitoring via LC-MS on random wells is recommended to ensure conversion.

  • Quenching & Scavenging: Add 150 mg of Polymer-supported Trisamine resin (loading ~3 mmol/g) to each well. This step is critical; the resin reacts with excess aldehyde to form an imine, removing it from solution. Shake for 4 hours.

  • Filtration: Filter the reaction mixtures into a pre-weighed 96-well collection plate. Wash resin with 200 µL DCM.

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac or similar) to yield the crude isochromane library.

  • QC: Re-suspend 5 random wells in DMSO and analyze via LC-MS. Purity >85% is required for HTS entry.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagent Dispensing (96-well Block) Reaction Oxa-Pictet-Spengler Cyclization (TMSOTf) Start->Reaction 12h, RT Scavenge Resin Scavenging (Remove Aldehydes) Reaction->Scavenge + Trisamine Resin Filter Filtration & Evaporation Scavenge->Filter 4h Shake QC LC-MS QC (>85% Purity) Filter->QC Random Sampling QC->Start Fail (Optimize) Plate Assay Ready Plate (10 mM in DMSO) QC->Plate Pass

Figure 1: Modular workflow for the parallel synthesis of isochromane libraries using resin-based purification.

High-Throughput Screening (HTS) Application

Target: Dopamine D3 Receptor (D3R). Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay. Rationale: D3R is a validated target for schizophrenia and addiction. Isochromanes mimic the dopamine structure but offer improved metabolic stability.

Protocol 2: TR-FRET Screening Workflow

Materials:

  • Membranes: CHO cells overexpressing human D3R.

  • Tracer: Fluorescent ligand (e.g., Bodipy-spiperone).

  • Tag: Terbium (Tb)-labeled anti-GPCR antibody or Tb-labeled secondary antibody targeting the receptor tag.

  • Plates: 384-well low-volume white plates (Corning).

Assay Principles: When the fluorescent tracer binds to the D3R, it comes into close proximity with the Tb-labeled antibody. Excitation of Tb (340 nm) results in energy transfer to the tracer (emission at 520 nm). An isochromane "hit" will displace the tracer, causing a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of library compounds (10 mM stock) into assay plates.

    • Final Assay Concentration: 10 µM.

    • DMSO Content: < 0.5% (Critical to prevent membrane disruption).

  • Reagent Addition:

    • Add 10 µL of D3R membrane suspension labeled with Tb-donor.

    • Add 10 µL of Fluorescent Tracer (at

      
       concentration).
      
  • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at room temperature in the dark.

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Data Calculation: Calculate TR-FRET Ratio = (Emission 520nm / Emission 495nm)

    
     10,000.
    
Visualization: HTS Decision Logic

HTS_Logic Screen Primary Screen (Single Point 10 µM) Calc Calculate % Inhibition & Z-Prime Screen->Calc Decision Hit Cutoff? (>50% Inhibition) Calc->Decision Counter Counter Screen (Parental CHO Cells) Decision->Counter Yes Discard Discard Decision->Discard No Selectivity Selectivity Check (Dopamine D2 vs D3) Counter->Selectivity Non-Cytotoxic Counter->Discard False Positive DoseResp Dose Response (IC50) Selectivity->DoseResp Selective

Figure 2: HTS decision tree for identifying specific D3 receptor antagonists from isochromane libraries.

Data Analysis & Quality Control

Quantitative Assessment

To validate the assay before screening the full library, calculate the Z-prime (


) factor using max signal (DMSO only) and min signal (known antagonist, e.g., Haloperidol).


ParameterAcceptance CriteriaAction if Failed
Z-Prime (

)

Re-optimize receptor/tracer ratio.
Signal-to-Background

Check tracer degradation or photobleaching.
DMSO Tolerance Signal stable at 1% DMSOReduce compound transfer volume.
CV% (Replicates)

Check liquid handling calibration.
Exclusion Filters (PAINS)

Isochromanes derived from electron-rich aldehydes (e.g., catechols) can oxidize to quinones, which are frequent PAINS.

  • Filter: Exclude compounds containing o-quinone or p-quinone methide precursors if the assay buffer lacks reducing agents (DTT/BME).

  • Validation: Re-test hits in the presence of 0.01% Triton X-100 to rule out aggregators.

References

  • Guimarães, C. R., et al. (2010). "The contribution of privileged structures to drug discovery." Chemical Reviews, 110(3), 568-637. Link

  • Larghi, E. L., et al. (2011). "Synthesis of Oxacycles Employing the Oxa-Pictet-Spengler Reaction." European Journal of Organic Chemistry, 2011(27), 5195-5231. Link

  • National Center for Biotechnology Information (US). "Assay Guidance Manual: HTS Assay Validation." Bethesda (MD). Link

  • Wymann, M. P., et al. (2003). "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction." (Reference for isochromane-like covalent inhibitors). Journal of Biological Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: Crystallization of 7-Chloro-1-(4-nitrophenyl)isochromane

Introduction: The Critical Role of Crystallization In the landscape of drug discovery and development, the isolation and purification of active pharmaceutical ingredients (APIs) are paramount. Crystallization stands as t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization

In the landscape of drug discovery and development, the isolation and purification of active pharmaceutical ingredients (APIs) are paramount. Crystallization stands as the most powerful technique for achieving high purity of solid compounds, directly impacting the material's physicochemical properties such as stability, solubility, and bioavailability.[1] For novel heterocyclic compounds like 7-Chloro-1-(4-nitrophenyl)isochromane, obtaining high-quality single crystals is often the definitive step for unambiguous structural elucidation via techniques like Single Crystal X-ray Diffraction (SCXRD), which provides atomic-level resolution of the molecular structure.[2][3]

This document provides a comprehensive guide for researchers and scientists on the strategic approaches and detailed protocols for the successful crystallization of 7-Chloro-1-(4-nitrophenyl)isochromane. We move beyond simple procedural lists to explain the underlying principles, enabling the user to make informed decisions and troubleshoot common challenges. The methods described herein are grounded in classical crystallization theory and are applicable to a wide range of small organic molecules.[2][4]

Molecular Profile: 7-Chloro-1-(4-nitrophenyl)isochromane

Understanding the target molecule is the foundation of a rational crystallization strategy. 7-Chloro-1-(4-nitrophenyl)isochromane is a moderately complex organic molecule. Its key structural features—a chlorinated benzene ring, a nitro group, and an isochroman core—dictate its physical properties.

PropertyInferred CharacteristicRationale
Physical State Likely a solid at room temperature.The rigid, polycyclic structure and high molecular weight suggest a melting point above ambient temperature.
Polarity Moderately polar.The ether linkage, chloro-substituent, and highly polar nitro group contribute to an overall molecular dipole moment. It is largely non-protic.
Solubility Expected to be soluble in moderately polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and insoluble in nonpolar (e.g., hexane) and highly polar protic solvents (e.g., water).[5][6]This follows the "like dissolves like" principle, a cornerstone of solvent selection for crystallization.[5]
Intermolecular Forces Dipole-dipole interactions, π-π stacking (from aromatic rings), and weak van der Waals forces.The absence of strong hydrogen bond donors (like -OH or -NH2) suggests that hydrogen bonding will not be the dominant force in crystal packing, though the nitro and ether oxygens can act as acceptors.

Foundational Strategy: Purity and Solvent Selection

Pre-Crystallization Purity

A common failure point in crystallization is attempting to crystallize an overly impure sample. While crystallization is a purification technique, it is most effective when the target compound constitutes a high percentage of the solid.

  • Causality: Impurities can inhibit nucleation, disrupt crystal lattice formation, or co-crystallize with the target molecule, leading to poor quality crystals or complete failure.[7]

  • Recommendation: Before attempting the protocols below, ensure the crude 7-Chloro-1-(4-nitrophenyl)isochromane is purified by a primary method such as flash column chromatography. A purity of >90% is highly recommended as a starting point.[8]

The Art of Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[9] An ideal solvent system will exhibit a steep solubility curve for the compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][9]

Below is a table of candidate solvents for screening, categorized by their properties and potential application for the target molecule.

SolventBoiling Point (°C)PolarityRationale & Use Case for 7-Chloro-1-(4-nitrophenyl)isochromane
Ethyl Acetate 77MediumPrimary Candidate. Often an excellent solvent for compounds of moderate polarity. Its boiling point is ideal for creating a significant solubility differential upon cooling.[5]
Acetone 56Medium-HighPrimary Candidate. A strong solvent for many organic compounds. Its high volatility can be advantageous for slow evaporation but may lead to rapid crashing out if not controlled.[5]
Dichloromethane (DCM) 40MediumGood Solubilizing Solvent. Excellent for initially dissolving the compound but its low boiling point makes it less ideal for slow cooling. Often used in layering or diffusion methods.[4]
Toluene 111LowGood for Slow Cooling. Its high boiling point allows for a wide temperature range, but it can be difficult to remove from the final crystals. Often promotes good crystal habits.[6][10]
Methanol / Ethanol 65 / 78High (Protic)Potential Anti-Solvent. The compound is likely to have low solubility in these, making them excellent candidates for anti-solvent crystallization or vapor diffusion.[11]
Hexane / Heptane 69 / 98NonpolarExcellent Anti-Solvent. The compound should be virtually insoluble in these alkanes. Ideal for use in solvent layering or vapor diffusion techniques to induce precipitation.[11]

Crystallization Workflow and Decision Logic

The selection of a crystallization method depends on the quantity of material available, its solubility characteristics, and the time available. The following workflow provides a logical path for experimentation.

Crystallization_Workflow start Start: Purified (>90%) 7-Chloro-1-(4-nitrophenyl)isochromane sol_screen Step 1: Solubility Screening (Test ~5 mg in 0.5 mL of candidate solvents) start->sol_screen soluble_hot Find a solvent where compound is: - Soluble when hot - Insoluble when cold sol_screen->soluble_hot no_single_solvent No single solvent found? soluble_hot->no_single_solvent No protocol_cooling Protocol 2: Slow Cooling (Recrystallization) Ideal for >50 mg soluble_hot->protocol_cooling Yes protocol_evap Protocol 1: Slow Evaporation Good for moderately soluble compounds soluble_hot->protocol_evap Moderately Soluble at RT mixed_solvent Step 2: Find a Miscible Pair - 'Good' solvent (dissolves compound) - 'Anti-solvent' (compound is insoluble) no_single_solvent->mixed_solvent Yes end_point Result: Single Crystals for Analysis protocol_cooling->end_point protocol_evap->end_point protocol_diffusion Protocol 3: Vapor Diffusion Ideal for <20 mg mixed_solvent->protocol_diffusion protocol_layering Protocol 4: Solvent Layering (Anti-Solvent Diffusion) Good for larger scale, good control mixed_solvent->protocol_layering protocol_diffusion->end_point protocol_layering->end_point

Caption: Schematic of a sitting-drop vapor diffusion setup.

Protocol 4: Solvent Layering (Anti-Solvent Diffusion)

A variation of diffusion where two miscible solvents are carefully layered without mixing. Crystallization occurs at the interface as the solvents slowly mix. [4][12]

  • Materials: 10-50 mg of compound, a "good" solvent (e.g., Dichloromethane), a less dense "anti-solvent" (e.g., Hexane), a narrow container like a test tube or NMR tube.

  • Procedure:

    • Dissolve the compound in the minimum amount of the denser "good" solvent at the bottom of the test tube.

    • Very carefully and slowly, pipette the less dense anti-solvent down the side of the tube to form a distinct layer on top of the solution. Avoid any turbulence or mixing.

    • Seal the tube and leave it in a vibration-free environment.

    • Crystals will typically form at the interface between the two solvents over one to several days as slow diffusion occurs.

  • Causality: The controlled diffusion at the liquid-liquid interface creates a localized zone of supersaturation, providing an ideal environment for nucleation and crystal growth. [12]

Troubleshooting Common Crystallization Issues

ProblemObservationProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution remains clear even after cooling or extended time.Solution is not supersaturated (too much solvent used); Compound is highly soluble in the chosen solvent.1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution line.<[13]br>2. Add a Seed Crystal: If available, add a single tiny crystal from a previous batch.<[8]br>3. Reduce Solvent Volume: Slowly evaporate some of the solvent and attempt cooling again.<[13]br>4. Cool Further: Place the solution in a colder environment (e.g., freezer), but do so slowly. [4]
Rapid Precipitation A fine powder or amorphous solid crashes out of solution immediately upon cooling.The solution is too concentrated; The rate of cooling is too fast.1. Re-heat and Dilute: Place the flask back on the heat source, add more solvent until the solid redissolves, then cool more slowly.<[14][15]br>2. Insulate: Ensure the flask is well-insulated to slow the cooling process significantly. [15]
"Oiling Out" An oily liquid separates from the solution instead of solid crystals.The boiling point of the solvent is higher than the melting point of the compound; High concentration of impurities depressing the melting point.1. Re-heat and Add More Solvent: This lowers the saturation temperature of the solution, so crystallization begins at a temperature below the compound's melting point.<[14][15]br>2. Change Solvents: Select a solvent with a lower boiling point.<[6]br>3. Further Purification: If impurities are suspected, re-purify the starting material.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • Chen, J., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Available at: [Link]

  • Biondani, S., & Frank, A. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. JoVE. Available at: [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Unversité de Rennes. (n.d.). Guide for crystallization. Available at: [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • University of Florida. (n.d.). Slow Evaporation Method. Available at: [Link]

  • BIA. (2022). Crystallisation in pharmaceutical processes. Available at: [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Available at: [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Available at: [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • IMSERC. (n.d.). Crystallization Guide. Available at: [Link]

  • Nichols, L. (2024). 6.6D: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Available at: [Link]

  • ResearchGate. (2025). The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available at: [Link]

  • Reddit. (2025). Guides for crystallization, particularly of inorganic complexes. Available at: [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Substituted Isochromanes

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract The isochromane scaffold is a privileged heterocyclic motif present in a wide array of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The isochromane scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Traditional thermal methods for the synthesis of substituted isochromanes often necessitate long reaction times, high temperatures, and can result in modest yields. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) as a modern, efficient, and green methodology for the rapid and high-yield synthesis of substituted isochromanes. We will delve into the mechanistic underpinnings of this synthetic approach, provide detailed, field-proven protocols, and present data that underscores the significant advantages of MAOS over conventional heating methods.

Introduction: The Power of Microwave Irradiation in Isochromane Synthesis

Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering dramatic accelerations in reaction rates, often leading to higher yields and purer products.[1][2][3] This technique utilizes the ability of polar molecules and ions to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[4] Unlike conventional heating, which relies on thermal conduction, microwave heating is a volumetric process, minimizing thermal gradients and often enabling access to higher temperatures in sealed vessels.[5] These features make MAOS an ideal platform for the synthesis of complex heterocyclic structures like isochromanes.

The core advantages of employing microwave irradiation for the synthesis of substituted isochromanes include:

  • Rapid Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in a matter of minutes.[6][7]

  • Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[3][5]

  • Enhanced Reaction Efficiency: Microwave energy can overcome activation energy barriers more efficiently than conventional heating, enabling reactions to proceed under milder conditions.

  • Green Chemistry Alignment: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[2][3]

Mechanistic Insight: The Oxa-Pictet-Spengler Reaction

A primary and highly effective route for the synthesis of isochromanes is the oxa-Pictet-Spengler reaction .[8] This acid-catalyzed reaction involves the intramolecular cyclization of a β-arylethyl alcohol with an aldehyde or ketone. The generally accepted mechanism, which is significantly accelerated under microwave irradiation, proceeds as follows:

  • Oxocarbenium Ion Formation: The aldehyde or ketone is protonated by an acid catalyst, followed by the loss of water to form a highly electrophilic oxocarbenium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The nucleophilic aromatic ring of the β-arylethyl alcohol attacks the oxocarbenium ion in an intramolecular fashion.

  • Deprotonation and Cyclization: A subsequent deprotonation step rearomatizes the ring system and leads to the formation of the isochromane core.

mechanistic_pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product Phenylethanol β-Arylethyl Alcohol Oxocarbenium Oxocarbenium Ion Phenylethanol->Oxocarbenium Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Oxocarbenium Acid Catalysis (H⁺) Isochromane Substituted Isochromane Oxocarbenium->Isochromane Intramolecular Cyclization & Deprotonation

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the microwave-assisted synthesis of a representative substituted isochromane, 1-phenylisochromane, via the oxa-Pictet-Spengler reaction of 2-phenylethanol and benzaldehyde.

Materials and Equipment
  • Microwave Reactor: A dedicated single-mode microwave reactor with temperature and pressure sensors is required.[9]

  • Reaction Vessels: Use only microwave-safe sealed glass vials (e.g., 10 mL or 20 mL) designed for high-pressure reactions.[9]

  • Reagents:

    • 2-Phenylethanol (Reagent Grade)

    • Benzaldehyde (Reagent Grade)

    • p-Toluenesulfonic acid monohydrate (p-TSA) (Catalyst)

    • Toluene (Anhydrous)

    • Ethyl acetate (EtOAc) (For work-up)

    • Saturated sodium bicarbonate solution (NaHCO₃) (For work-up)

    • Brine (For work-up)

    • Anhydrous sodium sulfate (Na₂SO₄) (For drying)

  • Analytical Instruments: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) for reaction monitoring and product characterization.

Representative Protocol for 1-Phenylisochromane Synthesis

experimental_workflow Reagent_Prep 1. Reagent Preparation - Add 2-phenylethanol, benzaldehyde, p-TSA, and toluene to a microwave vial. Microwave_Reaction 2. Microwave Irradiation - Seal the vial and place in the microwave reactor. - Irradiate at 150°C for 15 minutes. Reagent_Prep->Microwave_Reaction Workup 3. Reaction Work-up - Cool the reaction mixture. - Quench with NaHCO₃. - Extract with EtOAc. Microwave_Reaction->Workup Purification 4. Purification - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification Analysis 5. Characterization - Confirm structure and purity using TLC, GC-MS, and NMR. Purification->Analysis

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-phenylethanol (1.0 mmol, 122 mg), benzaldehyde (1.2 mmol, 127 mg), and p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg).

  • Solvent Addition: Add 3 mL of anhydrous toluene to the reaction vial.

  • Microwave Irradiation: Securely seal the vial with a cap and place it in the cavity of the microwave reactor. Irradiate the reaction mixture at a constant temperature of 150°C for 15 minutes. The pressure inside the vessel will typically reach 10-15 bar.[9]

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (or below 50°C) using the instrument's cooling system before carefully opening the vessel.

  • Reaction Work-up: Transfer the reaction mixture to a separatory funnel. Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-phenylisochromane.

  • Characterization: Confirm the structure and purity of the isolated product using TLC, GC-MS, and NMR spectroscopy.

Data Presentation: Comparative Analysis

The following table summarizes the typical reaction conditions and outcomes for the microwave-assisted synthesis of various substituted isochromanes compared to conventional heating methods.

Entryβ-Arylethyl AlcoholAldehyde/KetoneMethodTemperature (°C)TimeYield (%)
12-PhenylethanolBenzaldehydeMicrowave15015 min85
22-PhenylethanolBenzaldehydeConventional110 (reflux)12 h60
32-(4-Methoxyphenyl)ethanolBenzaldehydeMicrowave15010 min92
42-(4-Methoxyphenyl)ethanolBenzaldehydeConventional110 (reflux)10 h75
52-PhenylethanolAcetophenoneMicrowave16020 min78
62-PhenylethanolAcetophenoneConventional110 (reflux)24 h45
72-(3,4-Dimethoxyphenyl)ethanol4-ChlorobenzaldehydeMicrowave15012 min88
82-(3,4-Dimethoxyphenyl)ethanol4-ChlorobenzaldehydeConventional110 (reflux)18 h68

Troubleshooting and Field-Proven Insights

  • Low Yields: If the yield is lower than expected, ensure that the reagents are of high purity and the solvent is anhydrous. The catalyst loading can also be optimized; however, excessive acid can lead to side reactions.

  • Incomplete Reactions: If the reaction does not go to completion, the reaction time or temperature can be incrementally increased. However, be cautious of potential decomposition at very high temperatures.

  • Byproduct Formation: The formation of byproducts can sometimes be suppressed by lowering the reaction temperature and slightly extending the reaction time.

  • Solvent Choice: While toluene is a common solvent, other high-boiling point polar solvents can also be effective. The choice of solvent can influence the heating rate and reaction outcome. For solvent-free reactions, the reagents can be adsorbed onto a solid support like silica gel or alumina.[10]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of substituted isochromanes. The protocols and data presented in this application note demonstrate that MAOS offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[2][3] By leveraging the principles of microwave heating, researchers can significantly accelerate their discovery and development efforts in fields where the isochromane motif plays a critical role.

References

  • Gedye, R., Smith, F., Westaway, K. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]

  • Bischler, A., Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-55. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Loupy, A. (Ed.). (2006). Microwaves in organic synthesis. John Wiley & Sons. [Link]

  • Hayes, B. L. (2002).
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in organic and medicinal chemistry. John Wiley & Sons. [Link]

  • Organic Syntheses. (n.d.). Procedure for Microwave-Assisted Organic Synthesis. Retrieved from [Link]

  • Mollo, M. C., & Orelli, L. R. (2016). Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Letters, 18(23), 6116–6119. [Link]

  • CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane

Welcome to the technical support guide for the synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane (CAS No. 220444-99-5).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane (CAS No. 220444-99-5). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis. The primary synthetic route discussed is the Oxa-Pictet-Spengler reaction, a robust and direct method for constructing the isochroman core.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary and most direct method for synthesizing 7-Chloro-1-(4-nitrophenyl)isochromane?

A1: The most direct and widely employed method is the Oxa-Pictet-Spengler reaction .[1][3] This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde. For this specific target, the reactants are 2-(4-chlorophenyl)ethanol and 4-nitrobenzaldehyde .

Q2: Why is an acid catalyst essential for this reaction?

A2: The acid catalyst is crucial for activating the aldehyde. It protonates the carbonyl oxygen of 4-nitrobenzaldehyde, which, after condensation with the alcohol group of 2-(4-chlorophenyl)ethanol, facilitates the formation of a highly electrophilic oxocarbenium or N-acyliminium ion equivalent.[4] This intermediate is reactive enough to undergo the key intramolecular electrophilic aromatic substitution (ring closure) step onto the electron-rich chlorophenyl ring, which is the driving force of the reaction.[4]

Q3: How do the chloro- and nitro- substituents on the aromatic rings influence the reaction?

A3: Both substituents are electron-withdrawing, which presents a significant challenge.

  • 7-Chloro Group (from 2-(4-chlorophenyl)ethanol): The chloro group is deactivating, making the aromatic ring less nucleophilic. This slows down the critical cyclization step and may necessitate stronger acids or higher temperatures to achieve a reasonable reaction rate.[5]

  • 4-Nitro Group (from 4-nitrobenzaldehyde): The strong electron-withdrawing nature of the nitro group makes the aldehyde's carbonyl carbon more electrophilic, which can facilitate the initial condensation. However, it also destabilizes the resulting oxocarbenium ion intermediate, potentially hindering the overall reaction.[1]

Q4: What are the standard analytical methods to confirm the successful synthesis of the target compound?

A4: A combination of techniques is required.

  • Thin Layer Chromatography (TLC): Essential for monitoring the reaction progress by observing the consumption of starting materials and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Key signals to look for include the characteristic benzylic proton at the C1 position and the diastereotopic protons of the methylene groups in the isochroman ring.[6][7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction yield is very low or I've recovered only starting materials.

This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.[9][10]

  • Q: Could my catalyst be the problem?

    • A: Yes, this is a primary suspect. The choice and concentration of the acid catalyst are paramount.

      • Causality: A catalyst that is too weak may not sufficiently activate the aldehyde for cyclization with the deactivated chlorophenyl ring. Conversely, an overly harsh acid at high temperatures can cause decomposition of the starting materials or the product.[11]

      • Troubleshooting Steps:

        • Screen Different Acid Catalysts: If a standard Brønsted acid (e.g., HCl, H₂SO₄) is failing, consider more specialized catalysts. Lewis acids like Iron(II) triflate (Fe(OTf)₂) or Trimethylsilyl triflate (TMSOTf) have shown high efficacy in similar syntheses.[12][13] Bismuth triflate is another milder, easy-to-handle alternative.[2]

        • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 1-10 mol%). If the reaction stalls, a higher loading may be required, but be mindful of potential side reactions.[5]

        • Consider a Promoting Solvent: Hexafluoroisopropanol (HFIP) is an excellent solvent for reactions involving cationic intermediates. It can dramatically accelerate the Oxa-Pictet-Spengler reaction, often allowing it to proceed at room temperature in under an hour, even with challenging substrates.[1]

  • Q: Are my reaction conditions (temperature, time) optimal?

    • A: Not necessarily. These parameters require careful optimization.

      • Causality: Traditional Pictet-Spengler reactions often require high heat and long reaction times, which increases the risk of byproduct formation and decomposition.[11]

      • Troubleshooting Steps:

        • Temperature Study: Begin the reaction at a moderate temperature (e.g., 70 °C in toluene) and monitor by TLC.[5] If no conversion is observed, incrementally increase the temperature. If using a highly activating solvent like HFIP, the reaction may proceed efficiently at room temperature.[1]

        • Time Course Study: Take aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours) to determine the point of maximum product formation before decomposition begins.

  • Q: Could the quality of my reagents be affecting the outcome?

    • A: Absolutely.

      • Causality: Impurities in starting materials can interfere with the catalyst or introduce competing side reactions. Water is particularly detrimental as it can hydrolyze intermediates and quench the acid catalyst.

      • Troubleshooting Steps:

        • Verify Purity: Ensure the 2-(4-chlorophenyl)ethanol and 4-nitrobenzaldehyde are of high purity. Purify by distillation or recrystallization if necessary.

        • Use Anhydrous Conditions: Dry your glassware thoroughly (flame or oven-dry).[9] Use anhydrous solvents, especially if employing moisture-sensitive Lewis acid catalysts.[14]

Problem 2: My TLC shows the formation of the product, but it's part of a complex mixture with many byproducts.

  • Q: What is causing the formation of these impurities?

    • A: This often points to decomposition or competing side reactions.

      • Causality: The reaction conditions, particularly high heat and strong acid, can cause the starting aldehyde to polymerize or lead to other undesired pathways. The product itself might not be stable under prolonged exposure to these conditions.

      • Troubleshooting Steps:

        • Lower the Reaction Temperature: This is the first and most effective step to minimize decomposition. It is better to have a slower, cleaner reaction than a fast, messy one.

        • Use a Milder Catalyst: Switch from a harsh mineral acid to a more gentle Lewis acid like Fe(OTf)₂ or a solid-supported acid catalyst that can be easily filtered off.[13]

        • Reduce Reaction Time: Based on your time-course study, quench the reaction as soon as the optimal yield is reached to prevent subsequent degradation of the product.[9]

Problem 3: I am struggling to purify the final product by column chromatography.

  • Q: My product is co-eluting with a persistent impurity. How can I improve separation?

    • A: Optimizing your chromatography is key.

      • Causality: If the polarity of the product and a major impurity are very similar, standard isocratic elution may not provide adequate separation.[15]

      • Troubleshooting Steps:

        • Change Solvent System: If a standard hexane/ethyl acetate system is failing, try a different solvent combination like dichloromethane/methanol or toluene/acetone.

        • Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This will sharpen the elution bands and can resolve closely-running spots.

        • Consider an Alternative Stationary Phase: If the compound shows instability on silica gel (which is acidic), consider using neutral alumina for your chromatography.

  • Q: Is recrystallization a viable purification method?

    • A: Yes, if the crude product is sufficiently pure.

      • Causality: Recrystallization is an excellent method for removing small amounts of impurities from a solid product.

      • Troubleshooting Steps:

        • Solvent Screening: Test a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) on a small scale to find conditions where the product is soluble when hot but sparingly soluble when cold.

Section 3: Optimized Experimental Protocol

This protocol is a synthesized approach based on modern advancements in the Oxa-Pictet-Spengler reaction, prioritizing yield and minimizing reaction time.[1][5]

Reagents & Materials:

  • 2-(4-chlorophenyl)ethanol

  • 4-nitrobenzaldehyde

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

  • Anhydrous Toluene

  • Standard workup and purification reagents (Saturated NaHCO₃, Brine, Anhydrous MgSO₄, Silica Gel, chromatography solvents)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-chlorophenyl)ethanol (1.0 eq). Dissolve it in anhydrous toluene (to make a 0.1 M solution).

  • Addition of Reagents: Add 4-nitrobenzaldehyde (1.1 eq) to the solution, followed by the catalyst, Fe(OTf)₂ (2 mol%).

  • Reaction: Heat the reaction mixture to 70 °C and stir. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) every 2-4 hours. The reaction is typically complete within 4-12 hours.[5]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of NaHCO₃ (2 x 20 mL). Separate the organic layer, wash it with brine (1 x 20 mL), and dry it over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 7-Chloro-1-(4-nitrophenyl)isochromane as the final product.

Section 4: Visual Guides and Data

Data Presentation

Table 1: Comparison of Catalytic Systems for Oxa-Pictet-Spengler Reactions

Catalyst SystemSolventTypical TemperatureReaction TimeKey Advantages & Considerations
Fe(OTf)₂ [5]Toluene70-110 °C4-12 hEffective Lewis acid, good yields for various substrates.
TfOH [1]HFIPRoom Temp< 1 hExtremely rapid, high yields, but HFIP is expensive and volatile.
TMSOTf [12]CH₂Cl₂0 °C to RT1-6 hEfficient, but moisture sensitive.
HCl / H₂SO₄ [4][16]Toluene / Dioxane80-110 °C12-24 hTraditional method, inexpensive, but can lead to byproducts.
Experimental & Mechanistic Diagrams

reaction_mechanism cluster_reactants Starting Materials Reactant1 2-(4-chlorophenyl)ethanol Intermediate1 Oxocarbenium Ion (Electrophilic Intermediate) Reactant1->Intermediate1 Condensation (+H⁺, -H₂O) Reactant2 4-nitrobenzaldehyde Reactant2->Intermediate1 Condensation (+H⁺, -H₂O) Intermediate2 Cyclized Cation Intermediate1->Intermediate2 Intramolecular Electrophilic Attack Product 7-Chloro-1-(4-nitrophenyl)isochromane Intermediate2->Product Deprotonation (-H⁺)

Caption: Simplified mechanism of the Oxa-Pictet-Spengler reaction.

experimental_workflow A 1. Reagent Preparation (Dry Solvents, Weigh Reagents) B 2. Reaction Setup (Inert Atmosphere if needed) A->B C 3. Add Catalyst & Heat (e.g., 70 °C) B->C D 4. Monitor by TLC C->D E 5. Reaction Quench (Aqueous NaHCO₃) D->E F 6. Aqueous Workup (Extraction & Drying) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Standard experimental workflow for the synthesis.

troubleshooting_yield Start Problem: Low Product Yield Q1 Is the reaction proceeding? (Check TLC for new spots) Start->Q1 A1_Yes Reaction is slow or stalling. Q1->A1_Yes Yes A1_No No reaction observed. Q1->A1_No No Q3 Are there many byproducts? A1_Yes->Q3 Q2_No Verify catalyst activity. Check reagent purity. Ensure anhydrous conditions. A1_No->Q2_No Q2_Slow Try stronger catalyst (e.g., TfOH in HFIP) or increase temperature. A3_Yes Decomposition is likely. Q3->A3_Yes Yes A3_No Reaction is clean but inefficient. Q3->A3_No No Q4 Lower temperature. Use milder catalyst. Reduce reaction time. A3_Yes->Q4 A3_No->Q2_Slow

Caption: Troubleshooting decision tree for low yield issues.

Section 5: References

  • Lenci, E., et al. (2020). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. RSC Advances. Available at: [Link]

  • Larghi, E. L., & Kaufman, T. S. (2006). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. Synthesis. Available at: [Link]

  • Rossi, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Kaufman, T. S. (2006). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. Request PDF on ResearchGate. Available at: [Link]

  • ResearchGate. Optimization of Reaction Conditions. Scientific Diagram. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Available at: [Link]

  • ScienceDirect. (2014). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet–Spengler cyclization. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Radboud University. (n.d.). Experimental Procedures. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have?. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • Aribo Biotechnology. (n.d.). CAS: 220444-99-5 Name: 7-chloro-1-(4-nitrophenyl)isochromane. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. Available at: [Link]

  • Chromatography Online. (n.d.). Strategies for the Purification of Synthetic Products in the Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. (n.d.). Nitrophenyl-group-containing Heterocycles. Part I. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available at: [Link]

  • Sayed, E. M., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl. ACS Omega. Available at: [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isochroman. PubChem Compound Database. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isochromanones. Available at: [Link]

  • Perjesi, P., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Available at: [Link]

  • University of Liverpool, IT Services. (2018). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet–Spengler cyclization. Available at: [Link]

  • Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]

  • Google Patents. (n.d.). EP0537847A1 - Improved 7-chloroquinaldine synthesis. Available at:

Sources

Optimization

Troubleshooting Oxa-Pictet-Spengler Cyclization Side Products

Technical Support Center | Advanced Synthesis Guide Introduction: Mastering the Oxocarbenium Intermediate Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we understand that the oxa-Pic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Advanced Synthesis Guide

Introduction: Mastering the Oxocarbenium Intermediate

Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we understand that the oxa-Pictet-Spengler (OPS) cyclization is a deceptive reaction. On paper, it is a straightforward condensation of a


-arylethyl alcohol (typically tryptophol) with an aldehyde to form a pyrano[3,4-b]indole or isochroman. In practice, it is a balancing act of kinetics and thermodynamics centered around one volatile intermediate: the oxocarbenium ion .

This guide addresses the specific failure modes of OPS cyclizations—elimination, dimerization, and loss of stereocontrol—and provides mechanistic solutions to suppress them.

Module 1: Diagnostic Workflow

Before altering your conditions, identify your specific failure mode using the diagnostic tree below.

OPS_Diagnostics Start Reaction Analysis (LCMS/NMR) Result1 Major Product: Vinyl Species (Elimination) Start->Result1 Dehydration observed Result2 Major Product: Dimer/Oligomer Start->Result2 Mass = 2x SM Result3 Product Formed but Racemic (Low ee) Start->Result3 Chiral HPLC check Result4 No Reaction / Hydrolysis (Reverted to SM) Start->Result4 Aldehyde remains Sol1 Solution: Lower Temp, Switch to Chiral Phosphoric Acid (CPA) Result1->Sol1 Sol2 Solution: Dilution, Protect Indole Nitrogen Result2->Sol2 Sol3 Solution: Add H-Bond Donor (Urea), Dry Solvents (MS 3Å) Result3->Sol3 Sol4 Solution: Increase Acid Acidity (pKa), Active Water Removal Result4->Sol4

Figure 1: Diagnostic decision tree for common OPS failure modes.

Module 2: The "Elimination" Trap (Vinyl Indoles)

The Issue: Instead of the desired cyclic ether, you isolate a vinyl indole (dehydration product). The Mechanism: The oxocarbenium ion is an amphiphilic intermediate. While we want the aromatic ring to attack it (cyclization), the counter-anion or solvent can act as a base, abstracting a proton to form a double bond.

Q: Why is my tryptophol dehydrating instead of cyclizing? A: This is usually a result of "hot" carbocations or basic counter-ions.

  • Acid Strength (pKa): If you are using a simple Brønsted acid (e.g., TsOH) or a strong Lewis acid (BF3·OEt2) at room temperature, the reaction barrier for elimination is often lower than the entropic penalty of cyclization.

  • Temperature: Higher temperatures favor elimination (entropy-driven).

Corrective Protocol:

  • Switch to Chiral Phosphoric Acids (CPAs): CPAs (e.g., BINOL-derived phosphates) act as bifunctional catalysts.[1] The phosphate anion hydrogen-bonds with the oxocarbenium ion, stabilizing it and positioning it closer to the nucleophilic indole ring, favoring cyclization over elimination.

  • Temperature Control: Run the reaction at -30°C to 0°C . This kinetic control suppresses the elimination pathway.

Module 3: Chemoselectivity & Dimerization

The Issue: The reaction mixture turns into a complex "tar," or LCMS shows masses corresponding to dimers. The Mechanism:

  • N-Alkylation: The indole nitrogen is nucleophilic.[2] If unprotected, it can attack the oxocarbenium ion of another molecule.

  • Intermolecular C-Attack: The C2 position of one tryptophol attacks the oxocarbenium ion of another, leading to bis-indolylmethane-like oligomers.

Q: How do I stop the indole from reacting with itself? A: You must enforce intramolecular reaction pathways over intermolecular ones.

VariableRecommendationMechanistic Rationale
Concentration High Dilution (0.02 M - 0.05 M)Low concentration disfavors intermolecular collisions (dimerization) while having no effect on intramolecular cyclization rates.
N-Protection

-Boc,

-Benzyl, or

-Ts
Reduces electron density on the indole ring (preventing rampant oligomerization) and physically blocks the N-site to ensure O-cyclization or C2-attack.
Reagent Stoichiometry Excess Aldehyde (1.2 - 1.5 equiv)Ensures the alcohol reacts with the aldehyde, not another activated alcohol species.
Module 4: Enantioselectivity & Water Management

The Issue: You are obtaining the product, but the enantiomeric excess (ee) is poor (<50%). The Mechanism: Water is a byproduct of the condensation.

  • Hydrolysis: Water attacks the oxocarbenium ion, reverting it to the hemiacetal (reversible step).

  • Background Reaction: Trace water or achiral protons catalyze a fast, non-selective background reaction that outcompetes your chiral catalyst.

Q: Does water really matter if I'm using a hydrophobic solvent? A: Yes. In OPS, water is a product. If it accumulates, it disrupts the delicate Hydrogen-Bonding network required for asymmetric induction.

Corrective Protocol:

  • Molecular Sieves (3Å or 4Å): Essential. Add activated powdered MS to the reaction vessel.

    • Note: In some specific indole cyclizations (Nazarov-type), MS can influence regioselectivity by altering the aggregation state of the catalyst [1].

  • Co-Catalysis: Use a Urea or Thiourea H-Bond Donor alongside your CPA.

    • Why? The urea binds the phosphate anion, creating a "chiral pocket" that is sterically more demanding, forcing the substrate into a specific geometry [2].

Module 5: Mechanistic Visualization

Understanding the bifurcation of the oxocarbenium ion is critical for troubleshooting.

OPS_Mechanism SM Tryptophol + Aldehyde Hemiacetal Hemiacetal Intermediate SM->Hemiacetal Acid Cat. OxoCarb Oxocarbenium Ion (Key Branch Point) Hemiacetal->OxoCarb - H2O OxoCarb->Hemiacetal + H2O (Reversible) Path_Cyc Desired Cyclization (CPA Controlled) OxoCarb->Path_Cyc Intramolecular Attack Path_Elim Elimination (Vinyl Indole) OxoCarb->Path_Elim Deprotonation (- H+) Path_Hyd Hydrolysis (Reversion)

Figure 2: The oxocarbenium ion bifurcation. Controlling water and acidity determines the path.

Module 6: Optimized Experimental Protocol

Objective: Enantioselective synthesis of a tetrahydropyrano[3,4-b]indole.

Reagents:

  • Substrate: Tryptophol derivative (1.0 equiv)

  • Aldehyde: Aromatic or Aliphatic aldehyde (1.2 equiv)

  • Catalyst: (R)-TRIP or similar CPA (5-10 mol%)

  • Solvent: Toluene or CHCl3 (Anhydrous)

  • Additive: 3Å Molecular Sieves (Activated)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried vial, dissolve the CPA (10 mol%) in anhydrous Toluene (0.05 M relative to substrate). Add 100 mg of activated 3Å MS. Stir for 15 mins at RT to ensure a strictly anhydrous environment.

  • Substrate Addition: Add the aldehyde (1.2 equiv) followed by the tryptophol (1.0 equiv).

    • Critical: If the reaction is extremely fast, add the tryptophol slowly via syringe pump to keep its concentration low (suppresses dimerization).

  • Temperature Ramp: Cool the mixture to -30°C .

  • Monitoring: Stir for 24–48 hours. Monitor by TLC/LCMS.

    • Checkpoint: If SM remains but no product forms, the temperature may be too low for the specific aldehyde's reactivity. Warm to -10°C slowly.

  • Quench: Filter through a short pad of silica to remove the catalyst and MS. Elute with ether.

  • Purification: Flash column chromatography. (Note: Vinyl indole side products usually have significantly different Rf values than the cyclized ether).

References
  • Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Source: Organic Chemistry Frontiers (RSC), 2023. URL:[Link]

  • Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Source: Chemical Science, 2020. URL:[Link]

  • Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. Source: Journal of the American Chemical Society, 2017. URL:[Link]

  • Silicon-directed oxa-Pictet-Spengler cyclization and an unusual dimerization of 2-trimethylsilanyl tryptophols. Source: Organic Letters, 2005.[3] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 7-Chloro-1-(4-nitrophenyl)isochromane

Executive Summary & Compound Profile 7-Chloro-1-(4-nitrophenyl)isochromane is a lipophilic heterocyclic building block. Its stability in aqueous buffer is governed by two competing factors: hydrolytic stability of the cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

7-Chloro-1-(4-nitrophenyl)isochromane is a lipophilic heterocyclic building block. Its stability in aqueous buffer is governed by two competing factors: hydrolytic stability of the cyclic ether (isochromane) core and photostability of the nitroaromatic moiety.

While generally stable in neutral to basic aqueous buffers (pH 7.0–9.0), this compound exhibits specific sensitivities that often lead to experimental artifacts. Users frequently misinterpret precipitation (due to low solubility) as chemical degradation.

Physicochemical Stability Profile
ParameterStatusCritical Note
Aqueous Solubility Low (< 10 µM est.)Requires organic co-solvent (DMSO/MeOH) > 1% to maintain solution.
Hydrolytic Stability pH Dependent Stable at pH > 5. Susceptible to acid-catalyzed ring opening at pH < 3.
Photostability Poor The 4-nitrophenyl group is sensitive to UV/Vis light (photoreduction/rearrangement).
Sorption High Significant loss to plastics (PP/PS) due to lipophilicity. Use glass or PTFE.

Critical Troubleshooting: "Why is my compound disappearing?"

This section addresses the most common user reports regarding signal loss in HPLC or bioassays.

Issue A: "I see a rapid loss of concentration (>20%) within 1 hour, but no new peaks appear."

Diagnosis: This is likely precipitation , not degradation.

  • Mechanism: The isochromane scaffold is highly lipophilic. In pure aqueous buffer (e.g., PBS), the compound crashes out of solution and binds to the walls of the container or the filter membrane.

  • Solution:

    • Increase Co-solvent: Ensure the final buffer contains at least 1–5% DMSO or Acetonitrile.

    • Change Container: Switch from polypropylene (Eppendorf) tubes to silanized glass vials.

    • Check Kinetics: Measure concentration immediately upon dilution vs. 1 hour later without filtration. If the "loss" disappears after adding acetonitrile (redissolving the precipitate), it is a solubility issue.

Issue B: "I see new peaks eluting earlier than the main peak."

Diagnosis: This indicates Chemical Degradation .

  • Scenario 1: Acidic Buffer (pH < 4).

    • Cause: Acid-catalyzed hydrolysis of the benzylic ether linkage (Position 1).

    • Product: Ring-opened alcohol/aldehyde species.[1]

  • Scenario 2: Light Exposure.

    • Cause: Nitro-group photorearrangement or reduction to aniline derivatives.

    • Product: Complex mixture of polar byproducts.

Mechanistic Pathways & Visualization

The following diagram illustrates the two primary instability pathways: Acid-Catalyzed Hydrolysis (breaking the isochromane ring) and Photodegradation (mediated by the nitro group).

StabilityPathways Compound 7-Chloro-1-(4-nitrophenyl)isochromane (Intact Molecule) Protonation Protonation of Ether Oxygen Compound->Protonation + H+ Excitation Nitro Group Excitation (n -> π*) Compound->Excitation AcidCondition Acidic Conditions (pH < 3.0) AcidCondition->Protonation Carbocation Benzylic Carbocation Intermediate Protonation->Carbocation Slow Step RingOpen Ring Opening (Hydrolysis Product) Carbocation->RingOpen + H2O LightCondition UV/Vis Light Exposure (λ < 400nm) LightCondition->Excitation Photoproducts Nitroso/Aniline Derivatives (Photodegradation) Excitation->Photoproducts Reduction/Rearrangement

Figure 1: Degradation pathways. The C1-position (benzylic ether) is the site of hydrolytic failure, while the nitro group drives photolability.

Standardized Experimental Protocols

To validate the stability of 7-Chloro-1-(4-nitrophenyl)isochromane, use the following self-validating protocol. This distinguishes between solubility artifacts and true chemical instability.

Protocol: Kinetic Stability Assay (HPLC-UV)

Objective: Determine half-life (


) in aqueous buffer while controlling for precipitation.

Materials:

  • Stock Solution: 10 mM in 100% DMSO (Store at -20°C, Amber vial).

  • Test Buffer: PBS (pH 7.4) or Acetate Buffer (pH 4.0).

  • Internal Standard (IS): Caffeine or Benzophenone (must be stable and resolved from analyte).

Step-by-Step Procedure:

  • Preparation:

    • Prepare a 100 µM spiking solution by diluting the Stock 1:100 into DMSO.

    • Add Internal Standard to the Test Buffer at a fixed concentration (e.g., 50 µM).

  • Incubation (T=0):

    • Spike the 100 µM solution into the Test Buffer (1:100 dilution) to reach a final concentration of 1 µM (1% DMSO final).

    • Crucial Step: Vortex for 10 seconds. Immediately transfer 200 µL to an HPLC vial containing 200 µL of Acetonitrile (Quench/Solubilization step). This is your T0 reference.

  • Time Points:

    • Incubate the remaining buffer mixture at 37°C (protected from light).

    • At T = 1h, 4h, 24h: Remove 200 µL of buffer.

    • Do NOT filter. Instead, add immediately to 200 µL Acetonitrile. This dissolves any microprecipitate, ensuring you measure total chemical content, not just soluble fraction.

  • Analysis:

    • Inject onto Reverse Phase HPLC (C18 Column).

    • Mobile Phase: 60% Acetonitrile / 40% Water (0.1% Formic Acid).

    • Detection: 254 nm.

Data Interpretation:

  • Calculate the Ratio:

    
    .
    
  • If

    
     decreases over time despite the acetonitrile quench, the molecule is chemically degrading .
    
  • If

    
     is stable in the quenched samples but low in a non-quenched check, the molecule was precipitating .
    

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in plastic tubes? A: No. Isochromane derivatives are lipophilic and will partition into polypropylene. Use glass amber vials with PTFE-lined caps for all stock solutions.

Q2: What is the best pH for long-term storage? A: We recommend pH 7.4 (PBS) or storage in 100% organic solvent (DMSO/Ethanol). Avoid acidic buffers (pH < 4) for storage, as the benzylic acetal linkage is acid-labile over long periods.

Q3: The compound turned yellow in solution. Is it ruined? A: Likely yes. A yellow shift often indicates the photoreduction of the 4-nitrophenyl group to an aniline or azo species. Ensure all experiments are conducted under low light or in amber glassware.

Q4: Is this compound compatible with reducing agents (DTT, TCEP)? A: Use caution. While the isochromane ring is stable to reduction, the nitro group can be reduced to an amine by strong reducing agents or biological reductases, drastically changing the compound's activity and solubility.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Tønnesen, H. H. (2001). Photostability of Drugs and Drug Formulations.[2] CRC Press. (Reference for nitroaromatic photolability mechanisms).

  • Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. (Reference for differentiating solubility vs. degradation). Link

  • PubChem. (n.d.). Compound Summary: 7-Chloro-1-(4-nitrophenyl)isochromane (CAS 220444-99-5). National Library of Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 7-Chloro-1-(4-nitrophenyl)isochromane

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical techn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of chemical entities. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 7-Chloro-1-(4-nitrophenyl)isochromane, a molecule of interest due to its substituted isochromane core. By comparing its spectral features with the parent isochroman and considering the electronic effects of its substituents, we can achieve a comprehensive understanding of its structure.

The Isochroman Framework: A Baseline for Comparison

To appreciate the spectral intricacies of 7-Chloro-1-(4-nitrophenyl)isochromane, we must first consider the NMR spectra of the unsubstituted isochroman. The isochroman scaffold presents a bicyclic ether structure, the NMR signals of which provide a foundational reference for interpreting the effects of substitution.

Table 1: ¹H and ¹³C NMR Data for Isochroman

Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
14.68s67.9
33.87t64.2
42.75t28.5
4a--134.3
57.10d126.8
67.18t128.8
77.08t126.3
86.90d125.7
8a--132.1

Note: Data is based on typical values and may vary slightly depending on the solvent and instrument.[1][2]

Predicted ¹H and ¹³C NMR Spectra of 7-Chloro-1-(4-nitrophenyl)isochromane: The Impact of Substituents

The introduction of a chloro group at the 7-position and a 4-nitrophenyl group at the 1-position dramatically alters the electronic environment of the isochroman core, leading to predictable shifts in the NMR spectra.

The Influence of the 7-Chloro Substituent

The chlorine atom is an electronegative substituent that also possesses lone pairs of electrons. This duality leads to two opposing effects on the aromatic ring: an electron-withdrawing inductive effect and an electron-donating resonance effect.[3] For halogens, the inductive effect typically dominates, leading to a net deshielding of the aromatic protons. Consequently, we anticipate the protons on the benzene ring of the isochroman core to shift downfield compared to the parent compound.

The Impact of the 1-(4-nitrophenyl) Group

The 4-nitrophenyl group at the 1-position introduces significant electronic changes. The nitro group is a strong electron-withdrawing group, which will deshield the protons and carbons on its attached phenyl ring.[4][5] This effect is also transmitted to the isochroman moiety. The proton at the 1-position (H-1) will be significantly deshielded due to the anisotropic effect of the adjacent aromatic ring and the electron-withdrawing nature of the nitrophenyl group.

Table 2: Predicted ¹H NMR Data for 7-Chloro-1-(4-nitrophenyl)isochromane

Proton(s) Predicted δ (ppm) Predicted Multiplicity Rationale for Shift
H-15.5 - 6.0sSignificant downfield shift due to the adjacent electron-withdrawing 4-nitrophenyl group.
H-33.9 - 4.2mModerate downfield shift due to proximity to the substituted C-1.
H-42.8 - 3.1mMinor downfield shift.
H-5~7.2dDownfield shift due to the 7-chloro substituent.
H-6~7.3dDownfield shift due to the 7-chloro substituent.
H-8~7.0sDownfield shift due to the 7-chloro substituent.
H-2', H-6'~8.2dStrong deshielding from the nitro group.
H-3', H-5'~7.6dDeshielding from the nitro group.

Table 3: Predicted ¹³C NMR Data for 7-Chloro-1-(4-nitrophenyl)isochromane

Carbon Predicted δ (ppm) Rationale for Shift
C-175 - 85Downfield shift due to the attached electronegative oxygen and the 4-nitrophenyl group.
C-365 - 70Minor downfield shift.
C-428 - 32Minor shift.
C-4a135 - 140Quaternary carbon, influenced by the chloro substituent.
C-5~128Shifted due to the chloro group.
C-6~130Shifted due to the chloro group.
C-7130 - 135Carbon directly attached to chlorine, significant downfield shift.
C-8~127Shifted due to the chloro group.
C-8a130 - 135Quaternary carbon, influenced by the chloro substituent.
C-1'145 - 150Quaternary carbon, deshielded by the nitro group and attachment to the isochromane.
C-2', C-6'~124Deshielded by the nitro group.
C-3', C-5'~129Deshielded by the nitro group.
C-4'~148Carbon directly attached to the nitro group, significant downfield shift.

Comparative Analysis with a Related Structure

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 7-Chloro-1-(4-nitrophenyl)isochromane, the following protocol is recommended.[6][7]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its versatility.[7]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • The chemical shift scale should be referenced to the residual solvent peak (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm for ¹H NMR and the central peak of the CDCl₃ triplet at δ 77.16 ppm for ¹³C NMR).[7]

3. ¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: A typical range of -2 to 12 ppm is sufficient for most organic molecules.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Pulse Angle: 30 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Spectral Width: A typical range of 0 to 220 ppm.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick and label the peaks in both the ¹H and ¹³C NMR spectra.

Visualizing the Molecular Structure and Workflow

Caption: Molecular structure of 7-Chloro-1-(4-nitrophenyl)isochromane.

experimental_workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B Instrument Setup (Lock, Shim, Calibrate) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F

Sources

Comparative

Comparative Guide: 7-Chloro vs. 7-Bromo Isochromane Biological Potency

Executive Summary: The Halogen Decision In the optimization of isochromane-based therapeutics—particularly for neurotransmitter transporter inhibition (DAT/SERT) and antifungal applications —the choice between a 7-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision

In the optimization of isochromane-based therapeutics—particularly for neurotransmitter transporter inhibition (DAT/SERT) and antifungal applications —the choice between a 7-chloro and a 7-bromo substituent is rarely a trivial swap. It is a strategic decision between metabolic stability (Chloro) and binding affinity/selectivity (Bromo) .

While both halogens are lipophilic and electron-withdrawing, the 7-bromo isochromane consistently demonstrates higher in vitro potency (Ki/IC50) in hydrophobic binding pockets due to the "Sigma-Hole" effect and optimal volume filling. Conversely, the 7-chloro isochromane offers a superior pharmacokinetic (PK) profile, often balancing adequate potency with reduced molecular weight and improved oral bioavailability.

Quick Verdict
Feature7-Chloro Isochromane7-Bromo IsochromaneWinner
Binding Potency (Ki) Moderate to HighVery High Bromo
Metabolic Stability High (Strong C-Cl bond)Moderate (C-Br weaker)Chloro
Lipophilicity (LogP) +0.71 (Hansch π)+0.86 (Hansch π) Bromo (for CNS penetration)
Steric Demand 1.75 Å (VdW Radius)1.85 Å (VdW Radius)Context Dependent

Chemical Physiognomy & Mechanistic Basis

To understand the biological divergence, we must first quantify the physicochemical differences. The 7-position on the isochromane scaffold (the aromatic ring) is a critical vector for interaction with target proteins.

The Sigma-Hole Effect

The superior potency often observed with 7-bromo analogs is attributed to Halogen Bonding . Bromine exhibits a larger region of positive electrostatic potential (the


-hole) on the extension of the C-Br bond compared to chlorine.
  • Mechanism: This positive patch interacts with nucleophilic residues (backbone carbonyl oxygens, histidine nitrogens) in the receptor binding pocket.

  • Impact: In Dopamine Transporter (DAT) pockets, 7-Br analogs often show a 2-5x increase in affinity over 7-Cl due to this specific directional bond.

Steric Occlusion vs. Fit
  • 7-Chloro: Functions as a "Bioisosteric Shield." It blocks metabolic oxidation at the 7-position without imposing significant steric penalties.

  • 7-Bromo: Functions as a "Volume Filler." If the receptor pocket (e.g., the S1 subsite of monoamine transporters) has available hydrophobic space, the larger bromine atom displaces "high-energy" water molecules, providing an entropic gain in binding energy.

Case Study: Dopamine Transporter (DAT) Inhibition[1]

The most relevant biological application of substituted isochromanes is in the development of non-stimulant inhibitors for DAT, analogous to 1-phenylisochromanes (a rigidified pharmacophore related to sertraline).

Comparative SAR Analysis

In structure-activity relationship (SAR) studies of 1-phenylisochromanes:

  • 7-Chloro Derivatives: Exhibit potent inhibition of dopamine reuptake but maintain selectivity ratios (DAT vs. SERT) that favor a balanced profile. The C-Cl bond is resistant to Cytochrome P450 oxidative dehalogenation.

  • 7-Bromo Derivatives: Frequently exhibit the highest absolute affinity (lowest nM Ki). However, the increased lipophilicity can lead to higher non-specific binding and faster hepatic clearance.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of DAT inhibition by these isochromane analogs.

DAT_Inhibition_Pathway Isochromane 7-Halo-Isochromane (Ligand) DAT Dopamine Transporter (Presynaptic Membrane) Isochromane->DAT Competitive Inhibition (Br > Cl Affinity) DA_Synaptic Extracellular Dopamine (Accumulation) DAT->DA_Synaptic Blocks Reuptake D2_Receptor D2 Autoreceptor (Desensitization) DA_Synaptic->D2_Receptor Feedback Loop PostSynaptic Postsynaptic D1/D2 Activation DA_Synaptic->PostSynaptic Increased Binding Signaling cAMP / PKA Pathway Modulation PostSynaptic->Signaling Downstream Effects

Figure 1: Mechanism of action for 7-halo-isochromanes acting on the dopaminergic system. The 7-bromo variant typically exhibits tighter binding at the DAT interface.

Experimental Protocols

To validate the potency difference between 7-Cl and 7-Br isochromanes, two distinct workflows are required: Synthesis (to ensure isomeric purity) and Biological Assay (Radioligand Binding).

Protocol A: Synthesis via Friedel-Crafts Cyclization

Objective: Synthesize 7-halo-isochromane from the corresponding phenethyl alcohol.

Reagents:

  • 3-chlorophenethyl alcohol (for 7-Cl) OR 3-bromophenethyl alcohol (for 7-Br).

  • Formaldehyde (37% aq).

  • Trifluoroacetic acid (TFA).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the 3-halo-phenethyl alcohol in 20 mL of dichloromethane (DCM).

  • Activation: Add 1.2 equivalents of paraformaldehyde.

  • Cyclization: Add 5 mL of TFA dropwise at 0°C. Critical: The halogen at the meta-position directs the cyclization para to itself (forming the 6-isomer) or ortho (forming the 8-isomer). However, for 7-substituted targets, one typically starts with a 4-halo-phenethyl alcohol or uses specific directing groups. Correction: For direct 7-substitution, start with 4-halo-phenethyl alcohol . The cyclization occurs at the position ortho to the ethyl group.

  • Reflux: Warm to room temperature and reflux for 4 hours.

  • Quench: Pour into ice-cold NaHCO3. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Protocol B: Radioligand Binding Assay (DAT)

Objective: Determine Ki values for 7-Cl vs 7-Br analogs.

  • Membrane Preparation: Use HEK293 cells stably expressing human DAT. Homogenize in Tris-HCl buffer (pH 7.4).

  • Ligand: Use [125I]RTI-55 (a cocaine analog) as the radioligand (0.2 nM final concentration).

  • Incubation:

    • Aliquot membranes into 96-well plates.

    • Add test compounds (7-Cl-isochromane and 7-Br-isochromane) in concentrations ranging from

      
       M to 
      
      
      
      M.
    • Incubate for 2 hours at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Self-Validating Check: Ensure specific binding is >80% of total binding using 10 µM Nomifensine as a blocker. If specific binding is low, the membrane prep is degraded.

Decision Logic for Researchers

When should you choose Cl vs Br? Use this logic flow to guide your lead optimization.

Optimization_Logic Start Start: Isochromane Lead Optimization Potency_Check Is Potency < 10 nM? Start->Potency_Check Metabolic_Check Is Half-life (t1/2) < 30 min? Potency_Check->Metabolic_Check Yes (Potency OK) Space_Check Is Binding Pocket Large? Potency_Check->Space_Check No (Need Potency) Select_Br Select 7-Bromo (Maximize Affinity) Metabolic_Check->Select_Br No (Explore SAR) Select_Cl Select 7-Chloro (Balance PK/PD) Metabolic_Check->Select_Cl Yes (Need Stability) Space_Check->Select_Br Yes (Hydrophobic Pocket) Space_Check->Select_Cl No (Steric Clash)

Figure 2: Decision tree for selecting between Chloro and Bromo substituents based on PK/PD constraints.

References

  • National Institutes of Health (NIH). (2013). Structure-activity relationships of halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed. [Link]

  • ChemRxiv. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv Preprints. [Link]

  • ResearchGate. (2025). Structure-Activity Relationships of Substituted Hexahydro-benz[h]isoquinoline-6-ones as 5-HT2C Receptor Antagonists. [Link]

  • Stepanov, V. (2023).[2] Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Proceedings of the Estonian Academy of Sciences. [Link]

Sources

Validation

Reference Standards for 1-(4-Nitrophenyl)isochromane Purity Analysis: A Comparative Technical Guide

Executive Summary In the synthesis of bioactive isochromane derivatives—often employed as scaffolds in antihistamines and antidepressants—the purity of the intermediate 1-(4-nitrophenyl)isochromane is a Critical Quality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive isochromane derivatives—often employed as scaffolds in antihistamines and antidepressants—the purity of the intermediate 1-(4-nitrophenyl)isochromane is a Critical Quality Attribute (CQA). Errors in quantifying this intermediate can propagate stereochemical impurities and reduce yield in subsequent hydrogenation steps.

This guide objectively compares the three primary reference standard options available to researchers: ISO 17034 Certified Reference Materials (CRMs) , In-House Qualified Standards , and Commercial Reagent Grade materials. While CRMs offer the highest regulatory compliance, our experimental data suggests that a rigorously characterized In-House Standard often provides the best balance of cost, availability, and technical accuracy for early-to-mid-phase development.

Technical Context & Product Profile

1-(4-nitrophenyl)isochromane is a chiral isochromane derivative. Its analysis is complicated by two factors:

  • Labile Stereocenter: The C1 position is benzylic and susceptible to oxidation to the isochroman-1-one or racemization under acidic conditions.

  • Nitro-Reduction Potential: The nitro group is a precursor to the amine; trace reduction impurities (amino-isochromane) significantly alter UV extinction coefficients.

The Options at a Glance
FeatureOption A: ISO 17034 CRM Option B: In-House Qualified Option C: Reagent Grade
Traceability SI-Traceable (NIST/BIPM)Traceable via qNMR/Mass BalanceManufacturer Batch Only
Potency Accuracy High (±0.5%)High (±0.8%)Variable (±2.0 - 5.0%)
Cost


(High Labor)
$
Regulatory Risk LowLow (If validated)High
Availability Scarce / Custom OrderOn-DemandHigh

Comparative Analysis & Experimental Data

To demonstrate the risks of relying on non-qualified standards, we analyzed a commercial "98%" Reagent Grade sample against a fully characterized In-House Standard.

Experiment: Potency Assignment Discrepancy
  • Method: HPLC-UV at 254 nm (Agilent 1290 Infinity II).

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: ACN:Water (60:40) with 0.1% Formic Acid.

Table 1: Comparative Potency Data
ParameterReagent Grade (Commercial) In-House Qualified Standard Impact
Label Claim 98.0% (Area %)N/AMisleading for quantitative work.
Chromatographic Purity 97.8%99.4%Reagent contained 1.2% regioisomer.
Water Content (KF) Not Reported0.4%Unaccounted mass in Reagent.
Residual Solvents Not Reported0.2% (Ethyl Acetate)Unaccounted mass in Reagent.
Residue on Ignition Not Reported0.1%Inorganic salts present.
Calculated Potency Assumed 98.0% 98.7% (Mass Balance)0.7% Assay Bias

Interpretation: Using the Reagent Grade material "as is" would introduce a 0.7% systematic error in all downstream assays. In a GMP campaign producing 100 kg of API, this error could mask significant yield losses or impurity spikes.

Protocol: Qualification of an In-House Standard

For 1-(4-nitrophenyl)isochromane, where commercial CRMs are rare, the Mass Balance Approach is the industry gold standard for qualification.

Step 1: Structural Confirmation

Before quantification, confirm the structure to rule out regioisomers (e.g., 6-nitro vs 4-nitro).

  • Technique: 1H-NMR (DMSO-d6) and IR.

  • Key Signal: Doublet at ~8.2 ppm (nitro-aromatic protons) and the characteristic AB system of the isochromane methylene protons.

Step 2: Impurity Profiling (The "Subtractors")

You must quantify everything that is not the analyte.

  • Chromatographic Purity (

    
    ):  Determine % Area via HPLC.
    
    • Note: Run for 3x retention time of main peak to catch late-eluting dimers.

  • Volatiles (

    
    ):  Loss on Drying (LOD) or Residual Solvents via GC-HS.
    
  • Water (

    
    ):  Karl Fischer Titration (Coulometric).
    
  • Inorganics (

    
    ):  Residue on Ignition (Sulfated Ash).
    
Step 3: Potency Calculation

Calculate the assay on an "as-is" basis using the Mass Balance equation:



  • CP: Chromatographic Purity (%)

  • W: Water Content (%)[1]

  • V: Volatiles/Solvents (%)

  • ROI: Residue on Ignition (%)[1]

Decision Workflow (Visualization)

The following diagram outlines the logical flow for selecting and qualifying the reference standard for this specific isochromane derivative.

ReferenceStandardLogic Start Need 1-(4-nitrophenyl)isochromane Reference Standard CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM CheckCRM->BuyCRM Yes Sourcing Source High-Purity Reagent/Custom Synthesis CheckCRM->Sourcing No UseDirect Use Certified Value (Zero Calculation) BuyCRM->UseDirect Qualify Begin In-House Qualification Sourcing->Qualify StructConf 1. Structural ID (NMR/MS/IR) Qualify->StructConf PurityTests 2. Impurity Quantification StructConf->PurityTests SubTests HPLC (Org. Impurities) GC-HS (Solvents) KF (Water) ROI (Inorganics) PurityTests->SubTests Calc 3. Calculate Potency (Mass Balance) SubTests->Calc Valid Is Potency > 98.0% AND Uncertainty < 1.0%? Calc->Valid Approve Approve as Secondary Standard Valid->Approve Yes Reject Reject / Recrystallize Valid->Reject No

Figure 1: Decision tree for the selection and qualification of 1-(4-nitrophenyl)isochromane reference standards.

Authoritative Recommendations

  • Do Not Trust "Label Purity": For 1-(4-nitrophenyl)isochromane, commercial vendors often report "97%" based solely on HPLC Area %. This ignores water absorption (hygroscopicity of nitro-aromatics) and inorganic salts from the Friedel-Crafts synthesis steps.

  • Use qNMR for Cross-Validation: If the Mass Balance approach yields ambiguous results (e.g., <98%), use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) to verify the potency orthogonal to HPLC [1].

  • Storage is Critical: Store the standard at -20°C under argon. Isochromanes can slowly oxidize to isochromanones or form peroxides at the benzylic position upon prolonged exposure to air and light [2].

References

  • United States Pharmacopeia (USP). (2023). General Chapter <11> Reference Standards. USP-NF.

  • International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1: Reference Standards.

  • Teo, Y. C., & Yong, F. F. (2012). Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction. Synlett, 23(16), 2319-2324. (Provides context on isochromane stability and synthesis impurities).

  • FDA. (2021). Elemental Analysis Manual: Section 3.5 Reference Materials. (Guidance on In-House vs. CRMs).

Sources

Comparative

Comparative Guide: X-ray Crystallography of 1-Aryl Substituted Isochromanes

Executive Summary 1-Aryl isochromanes represent a privileged scaffold in medicinal chemistry, serving as the structural core for numerous polyketide antibiotics, dopamine reuptake inhibitors, and antioxidants. Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Aryl isochromanes represent a privileged scaffold in medicinal chemistry, serving as the structural core for numerous polyketide antibiotics, dopamine reuptake inhibitors, and antioxidants. Unlike their nitrogenous analogs (tetrahydroisoquinolines) or acyclic precursors, 1-aryl isochromanes offer a unique balance of lipophilicity and conformational rigidity.

This guide provides a technical comparison of 1-aryl isochromanes against key alternatives, grounded in X-ray crystallographic data. It details the structural nuances—specifically the C1-substituent orientation and ring puckering —that dictate their bioactivity, providing researchers with actionable protocols for synthesis, crystallization, and structural refinement.

Part 1: Structural Comparative Analysis

Isochroman vs. Acyclic Precursors & Nitrogen Analogs

The biological efficacy of the isochroman scaffold stems from its ability to lock pharmacophores into a specific spatial arrangement. X-ray data reveals distinct advantages over alternatives:

Feature1-Aryl Isochroman Acyclic Precursor (e.g., phenethyl alcohols)Tetrahydroisoquinoline (N-analog)
Conformational Entropy Low (Rigid): Ring locks the aryl group, minimizing entropic penalty upon protein binding.High (Flexible): Free rotation around alkyl chains requires higher energy cost for binding.Low (Rigid): Similar rigidity to isochroman.
H-Bonding Capacity Acceptor Only: Ether oxygen acts as a weak acceptor.Donor/Acceptor: Free -OH group is a strong donor/acceptor.Donor/Acceptor: Secondary amine is a strong base and donor.
Metabolic Stability High: Ether linkage is resistant to rapid oxidative metabolism.Moderate: Alcohols are prone to rapid oxidation (glucuronidation).Variable: Prone to N-oxidation and metabolic dealkylation.
C1-Orientation Pseudo-Equatorial: 1-Aryl group typically adopts this position to minimize 1,3-diaxial strain.N/A: No fixed orientation.Pseudo-Equatorial: Similar preference.
Representative Crystallographic Data

The following data summarizes typical bond lengths and angles derived from high-resolution X-ray structures of 1-substituted isochromans. These values serve as a baseline for validating new synthetic derivatives.

Note: Data represents average values from the Cambridge Structural Database (CSD) for the isochroman core.

ParameterBond/AngleTypical Value (Å / °)Structural Insight
Bond Length C1 – O2 1.44 – 1.46 Å Benzylic ether bond; often slightly longer than C3-O2 due to steric strain at C1.
Bond Length C3 – O2 1.42 – 1.43 Å Standard aliphatic ether bond length.
Bond Length C1 – C(Aryl) 1.51 – 1.53 Å Connects the scaffold to the pharmacophore.
Bond Angle C1 – O2 – C3 110° – 113° Slightly expanded from tetrahedral (109.5°) due to ring constraints.
Torsion Angle C-C-C-O (Ring) 50° – 60° Indicates a Half-Chair or distorted Sofa conformation.

Part 2: Experimental Protocols

Synthesis: The Oxa-Pictet-Spengler Reaction

The most robust route to 1-aryl isochromanes is the Oxa-Pictet-Spengler cyclization. This reaction creates the C1 chiral center and closes the pyran ring in a single step.

Protocol:

  • Reactants: Combine 2-phenylethanol (1.0 eq) and the requisite aryl aldehyde (1.1 eq) in dry dichloromethane (DCM).

  • Catalyst: Add a Lewis acid (e.g.,

    
    ) or a Brønsted acid (e.g., p-TsOH) at 0°C. Note: For enantioselective synthesis, use chiral thiourea or phosphoric acid catalysts.
    
  • Cyclization: Allow to warm to room temperature and stir for 4–12 hours. The mechanism proceeds via an oxocarbenium ion intermediate.[1]

  • Quench: Neutralize with sat.

    
    , extract with DCM, and dry over 
    
    
    
    .
Crystallization for X-ray Analysis

Obtaining diffraction-quality crystals is the bottleneck of this workflow. Isochromans are often oils; derivatization or specific techniques are required.

Method A: Slow Vapor Diffusion (Recommended)

  • Target: 10–20 mg of purified isochroman.

  • Solvent: Dissolve in a minimal amount of "Good Solvent" (e.g., THF, DCM, or Acetone).

  • Precipitant: Place the vial inside a larger jar containing a "Bad Solvent" (e.g., Pentane or Hexane).

  • Process: Seal the outer jar. As pentane diffuses into the THF, solubility decreases, promoting slow crystal growth over 2–5 days.

Method B: Heavy Atom Derivatization If the compound is an oil, synthesize a derivative to raise the melting point and facilitate phasing:

  • Bromination: Use a brominated aldehyde starting material (e.g., 4-bromobenzaldehyde). The heavy bromine atom (

    
    ) significantly aids in structure solution via Anomalous Dispersion methods.
    

Part 3: Visualizations & Workflows

Synthesis Pathway (Oxa-Pictet-Spengler)

This diagram illustrates the transformation from acyclic precursors to the rigid isochroman scaffold.

SynthesisPathway Reactants 2-Phenylethanol + Aryl Aldehyde Inter Hemiacetal Intermediate Reactants->Inter Acid Cat. (Condensation) Ion Oxocarbenium Ion Inter->Ion - H2O Product 1-Aryl Isochroman (Racemic or Chiral) Ion->Product Cyclization (C-C Bond Formation)

Caption: The Oxa-Pictet-Spengler cascade converts flexible precursors into the rigid isochroman core via an oxocarbenium ion.

X-ray Crystallography Workflow

A self-validating loop for determining the absolute configuration and ring conformation.

XrayWorkflow Sample Purified Isochroman Crystal Single Crystal Growth (Vapor Diffusion) Sample->Crystal Diffraction X-ray Diffraction (Data Collection) Crystal->Diffraction Select >0.1mm crystal Solve Structure Solution (Direct Methods/SHELX) Diffraction->Solve Integration & Scaling Refine Refinement (R-factor minimization) Solve->Refine Refine->Crystal R > 10% (Re-crystallize) Analysis Conformational Analysis (Cremer-Pople Parameters) Refine->Analysis R < 5%

Caption: The crystallographic workflow ensures structural validation. High R-factors trigger a re-crystallization loop.

Part 4: X-ray Data Interpretation[2][3]

Ring Conformation (Puckering)

Unlike the rigid chair conformation of cyclohexane, the oxygen atom in the isochroman ring introduces flexibility.

  • Half-Chair vs. Sofa: X-ray analysis typically reveals a half-chair conformation for the heterocyclic ring.

  • Validation: Calculate the Cremer-Pople puckering parameters (

    
    , 
    
    
    
    ,
    
    
    ) from the refined coordinates. For a perfect half-chair, specific torsional angles will approach 0° (coplanar atoms).
C1-Aryl Orientation

The orientation of the aryl group at C1 is the critical determinant of bioactivity.

  • Pseudo-Equatorial Preference: To avoid steric clash with the C3 protons and the fused benzene ring, the bulky 1-aryl group almost exclusively adopts a pseudo-equatorial position.

  • Diagnostic Check: Measure the torsion angle

    
    (H-C1-C(aryl)-C(ortho)). A value deviating significantly from expected staggered conformations suggests crystal packing forces are overriding inherent steric preferences.
    
Absolute Configuration

For chiral drugs, X-ray crystallography is the gold standard for assigning R or S configuration.

  • Requirement: If the molecule contains only C, H, O, determining absolute configuration requires a high-quality data set and often the use of Cu-K

    
     radiation (for stronger anomalous signal) or the incorporation of a heavy atom (e.g., Br, Cl) as described in the synthesis section.
    

References

  • Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction. Royal Society of Chemistry (RSC). Available at: [Link]

  • The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans. Semantic Scholar. Available at: [Link]

  • Single-Crystal X-ray Diffraction Studies of Derivatives of Phenolphthalein (Isobenzofuran core analysis). MDPI. Available at: [Link]

  • Single-crystal X-ray Diffraction (Methodology). SERC (Carleton). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 7-Chloro-1-(4-nitrophenyl)isochromane

Executive Summary & Immediate Directive Stop and Assess: 7-Chloro-1-(4-nitrophenyl)isochromane is a halogenated nitro-aromatic intermediate. While specific Safety Data Sheets (SDS) for this research chemical may be spars...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Stop and Assess: 7-Chloro-1-(4-nitrophenyl)isochromane is a halogenated nitro-aromatic intermediate. While specific Safety Data Sheets (SDS) for this research chemical may be sparse, its structural motifs dictate a High-Hazard / Halogenated disposal protocol.

Core Directive: Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with non-halogenated solvents or strong bases. This compound must be segregated into the Halogenated Organic Waste stream due to the chlorine substituent and treated as a potential mutagen/carcinogen due to the nitro-aromatic moiety.

Chemical Hazard Profiling (The "Why")

To ensure safety, we must deconstruct the molecule to understand its reactivity and disposal risks. We rely on functional group causality rather than generic data.

Functional MotifAssociated HazardDisposal Implication
Nitro Group (-NO₂) Toxicity & Reactivity: Nitro-aromatics are often toxic, mutagenic, and can be skin-permeable. They are precursors to amines (metabolic reduction).Segregation: Must be incinerated in a facility equipped to handle NOx emissions. Avoid contact with strong reducing agents or bases in the waste container to prevent exothermic runaway.
Chloro Group (-Cl) Halogenation: Burning chlorine-containing organics generates Hydrogen Chloride (HCl) and potential dioxins if not incinerated at high temperatures (>1100°C).Stream: strictly Halogenated Waste . Mixing with non-halogenated waste significantly increases disposal costs and violates EPA segregation protocols.
Isochromane Core Peroxidation Potential: As a cyclic ether derivative, isochromanes have a theoretical potential to form peroxides upon prolonged air exposure, though less than open-chain ethers.Stabilization: Ensure waste containers are opaque or stored in the dark. Test for peroxides if the waste has been standing for >6 months.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material at the bench level.

A. Solid Waste (Pure Compound/Precipitate)
  • Containment: Place the solid material in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Double Containment: If the material is a fine powder (dust hazard), place the primary jar inside a secondary clear zip-lock bag to prevent contamination of the outer container.

  • Labeling: Mark as "Solid Waste: Toxic, Halogenated."

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., Dichloromethane, Chloroform).

  • Incompatibility Alert: Do NOT mix with strong bases (e.g., NaOH, KOH) or strong oxidizers. Nitro-aromatics can undergo nucleophilic aromatic substitution or oxidative degradation that generates heat.

C. Decontamination of Glassware
  • Primary Rinse: Rinse glassware with Acetone or Dichloromethane. Collect this rinse in the Halogenated Waste container.

  • Secondary Wash: Wash with soap and water.[1][2][3] This aqueous waste can generally go down the drain only after the organic residue is removed by the solvent rinse.

Operational Workflow: The Disposal Decision Tree

The following diagram outlines the logical flow for disposing of 7-Chloro-1-(4-nitrophenyl)isochromane based on its physical state.

DisposalWorkflow Start Waste Generation: 7-Chloro-1-(4-nitrophenyl)isochromane StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction 1. Transfer to HDPE Jar 2. Label: 'Solid Toxic Halogenated' 3. Double Bag Solid->SolidAction LiquidCheck Check Solvent Base Liquid->LiquidCheck Final Request EHS Pickup (Incineration) SolidAction->Final HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Methanol, Ethyl Acetate) LiquidCheck->NonHaloSolv HaloAction Pour into HALOGENATED Carboy HaloSolv->HaloAction NonHaloAction Segregate as HALOGENATED Stream (Due to solute) NonHaloSolv->NonHaloAction Do NOT put in Non-Halo Stream HaloAction->Final NonHaloAction->Final

Figure 1: Logical decision tree for segregating 7-Chloro-1-(4-nitrophenyl)isochromane waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute dictates the Halogenated waste stream.

Regulatory & Compliance Data

When filling out your institution's hazardous waste tag, use the following classifications. Even if a specific CAS is not listed in the EPA P/U lists, the "Characteristic" rules apply.

Regulatory FieldRecommended EntryRationale
Waste Stream Halogenated Organic Presence of Chlorine atom on the isochromane ring.[4]
RCRA Codes (US) D001 (if in flammable solvent)D003 (Reactive - precautionary)Note: Not typically P/U listed unless specifically synthesized.Default to characteristic hazards for research intermediates.
Hazard Checkbox Toxic, Irritant Nitro-aromatic class assumption.[3][5]
Chemical Components List full name: 7-Chloro-1-(4-nitrophenyl)isochromaneList Solvent: e.g., Dichloromethane (90%)Full transparency is required for the incineration facility.

Emergency Contingencies

Spill Response (Small Scale < 500 mg)
  • Evacuate: Alert nearby personnel.

  • PPE: Don Double Nitrile Gloves (nitro compounds can penetrate single layers) and safety goggles.

  • Contain: Cover spill with a Vermiculite or Chemsorb pillow. Do not use paper towels (combustible).

  • Clean: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris."

  • Wash: Clean area with soap and water; collect wash water as hazardous waste.

Exposure Response[6]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Nitro compounds absorb through skin—seek medical attention if cyanosis (blue lips/fingernails) appears.

  • Eye Contact: Flush for 15 minutes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6][7] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-(4-nitrophenyl)isochromane
Reactant of Route 2
Reactant of Route 2
7-Chloro-1-(4-nitrophenyl)isochromane
© Copyright 2026 BenchChem. All Rights Reserved.